Product packaging for calcium;dioxido(oxo)silane;zirconium(4+)(Cat. No.:CAS No. 14284-24-3)

calcium;dioxido(oxo)silane;zirconium(4+)

Cat. No.: B083613
CAS No.: 14284-24-3
M. Wt: 359.55 g/mol
InChI Key: AJELVSDAOKZZHZ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of Calcium;Dioxido(oxo)silane;Zirconium(4+)

The compound specified as calcium;dioxido(oxo)silane;zirconium(4+) is an inorganic salt. nih.gov According to the International Union of Pure and Applied Chemistry (IUPAC), this name describes the constituent ions of the compound. However, in materials science literature, compounds within the calcium zirconium silicate (B1173343) family are often referred to by their oxide formula or trivial names.

One of the most researched compounds in this system is Calcium Zirconium Silicate (Ca₃ZrSi₂O₉) , which is also known by its mineral name, Baghdadite . nih.gov This compound has garnered significant research interest for its bioactivity. nih.gov Another ternary phase identified in this system is Ca₃ZrSi₂O₉. researchgate.net The nomenclature can vary depending on the specific ratio of the constituent atoms. For instance, the PubChem database lists a compound with the molecular formula CaO₉Si₃Zr, identifying it as "Silicic acid (H₂SiO₃), calcium zirconium(4+) salt (4:2:1)". nih.gov

These compounds are broadly classified as silicates, specifically nesosilicates, which are characterized by isolated silicate tetrahedra. atamankimya.com

Interactive Table: Chemical Identification of Calcium Zirconium Silicate Compounds

Propertycalcium;dioxido(oxo)silane;zirconium(4+)Baghdadite
Systematic Name calcium;dioxido(oxo)silane;zirconium(4+)Dicalcium Zirconium Disilicate
Common Name Calcium Zirconium SilicateBaghdadite
Molecular Formula CaO₉Si₃Zr nih.govchemwhat.comCa₃ZrSi₂O₉ nih.gov
Classification Silicate Salt nih.govNesosilicate atamankimya.com
CAS Registry Number 14284-24-3 chemwhat.comNot explicitly found for this specific phase

Historical Context and Discovery of Related Phases

The history of calcium zirconium silicate systems is built upon the discovery and understanding of its constituent oxides. Compounds of calcium, particularly lime (calcium oxide), have been utilized for millennia in construction and plaster. periodic-table.comwikipedia.org Antoine Lavoisier suspected lime to be an oxide of a new element in 1789, and pure calcium was first isolated in 1808 by Humphry Davy. periodic-table.comwikipedia.orgrsc.org

Zirconium was discovered by Martin Heinrich Klaproth in 1789, and the elemental form was isolated in 1824. americanelements.com Its oxide, zirconia, was found to be a highly refractory material. americanelements.com The challenge of its high melting point (2750 °C) led to early 20th-century research into stabilizing its cubic crystal structure, with calcia (calcium oxide) being one of the successful stabilizers, leading to the development of calcia-stabilized zirconia in 1929. wikipedia.orgmdpi.com

The systematic study of the ternary CaO-SiO₂-ZrO₂ system has been crucial for identifying the stable phases that can form. Investigations into the phase relations at high temperatures, such as 1573 K (1300 °C), have established the equilibrium between different compounds. researchgate.net These studies have shown, for example, that zircon (ZrSiO₄) is not in thermodynamic equilibrium with calcia-stabilized zirconia. Instead, the silica-containing phase in equilibrium with stabilized zirconia is Ca₃ZrSi₂O₉. researchgate.net The natural mineral form of Ca₃ZrSi₂O₉, baghdadite, provides a geological context for this synthetic phase. nih.gov

Broader Significance within Inorganic and Materials Chemistry

Calcium zirconium silicate compounds hold considerable significance in various areas of materials chemistry due to their robust properties.

Refractory and Ceramic Applications: Their high thermal stability makes them suitable for refractory applications, materials that are resistant to heat and pressure. core.ac.uk Zirconium silicate, in general, is used in the manufacture of refractory materials. atamankimya.com Calcium zirconate (CaZrO₃), a related compound, is noted for its corrosion resistance, which is enhanced in the presence of silica (B1680970) through the formation of a viscous zirconium-containing silicate liquid boundary layer. core.ac.uk Calcium zirconium silicate was also used as an opacifier in high-fire ceramic glazes, turning transparent glazes opaque. atamankimya.comdigitalfire.com It was particularly useful for developing chrome-tin pink and maroon glazes, as the calcium content enhanced color development. digitalfire.com

Biomaterials: In recent years, Ca₃ZrSi₂O₉ (baghdadite) has emerged as a significant focus of research in the biomaterials field. nih.gov Studies have highlighted its notable in-vitro and in-vivo bioactivity. nih.gov Its mechanical properties have been evaluated, showing it to be a promising candidate for applications in non-load-bearing areas, such as for use in coatings or as a filler material in composites. nih.gov

Geochemical and Industrial Processes: A thorough understanding of the phase relations in the CaO-SiO₂-ZrO₂ system is important for industrial applications like metallurgy. For instance, knowledge of these phases is useful for selecting appropriate auxiliary electrodes for sensing silicon concentrations in iron and steel melts. researchgate.net The formation and interaction of these silicate phases are also relevant to the chemistry of cement, where calcium silicates are primary components. core.ac.ukuobabylon.edu.iq

Interactive Table: Research Findings on Mechanical Properties of Baghdadite (Ca₃ZrSi₂O₉)

PropertyValueSintering Temperature (°C)
Bending Strength 98 ± 16 MPa1400
Fracture Toughness 1.3 ± 0.1 MPa·m⁰·⁵1400
Hardness 7.9 ± 0.2 GPa1400
Data sourced from a study on dense Ca₃ZrSi₂O₉ bulk ceramics prepared by solid-state synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaO9Si3Zr B083613 calcium;dioxido(oxo)silane;zirconium(4+) CAS No. 14284-24-3

Properties

CAS No.

14284-24-3

Molecular Formula

CaO9Si3Zr

Molecular Weight

359.55 g/mol

IUPAC Name

calcium;dioxido(oxo)silane;zirconium(4+)

InChI

InChI=1S/Ca.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4

InChI Key

AJELVSDAOKZZHZ-UHFFFAOYSA-N

SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4]

Canonical SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4]

Other CAS No.

14284-24-3

Origin of Product

United States

Synthetic Methodologies for Calcium Zirconium Silicates

Solid-State Reaction Routes

Solid-state reactions are a conventional and widely utilized method for the production of ceramic materials, including calcium zirconium silicate (B1173343). These methods involve the high-temperature reaction of solid precursors to form the desired product.

Conventional sintering is a cornerstone of ceramic processing. In the context of calcium zirconium silicate (often referred to as baghdadite, Ca₃ZrSi₂O₉), this technique involves the heat treatment of a pre-reacted powder compact at a high temperature, below its melting point, to induce densification and grain growth. nih.gov The primary goal is to transform a porous powder compact into a dense, polycrystalline ceramic body.

The process typically begins with the intimate mixing of precursor powders, such as calcium carbonate, zirconium dioxide, and silicon dioxide, in stoichiometric ratios. This mixture is then calcined to decompose the carbonates and initiate the reaction to form the desired phase. The resulting powder is then pressed into a desired shape (e.g., pellets or bars) and sintered. sci-hub.se

Research has shown that sintering temperature plays a critical role in the final properties of the material. For instance, dense Ca₃ZrSi₂O₉ bulk ceramics have been prepared by sintering at temperatures between 1350°C and 1450°C for 3 hours. nih.govsci-hub.se The mechanical properties, such as bending strength, fracture toughness, and hardness, are significantly influenced by the sintering temperature. Studies indicate that sintering at 1400°C can yield optimal mechanical properties. nih.gov A significant reduction in porosity is observed as the sintering temperature is increased from 1350°C to 1400°C. sci-hub.se

Sintering Temperature (°C)Bending Strength (MPa)Fracture Toughness (MPa·m⁰·⁵)Hardness (GPa)Porosity (%)
1350--6.1 ± 1.115 ± 4
140098 ± 161.3 ± 0.17.9 ± 0.20.5 ± 0.8
145097 ± 20-7.6 ± 0.50.5 ± 0.8

Data compiled from studies on the conventional sintering of Ca₃ZrSi₂O₉. nih.govsci-hub.se

Reaction sintering, also known as in-situ reaction sintering, combines the chemical reaction and the sintering process into a single thermal treatment step. This approach can be advantageous in terms of energy and time savings. In this method, a mixture of raw materials that will react to form the desired compound is compacted and then heated. The reaction and densification occur simultaneously.

For example, the in situ formation of calcium zirconate during sintering has been shown to promote densification. In the broader context of zircon-based ceramics, reaction sintering of mixtures containing zircon, alumina (B75360), clay, and magnesium hydroxide (B78521) has been investigated to produce multicomponent toughened materials. bohrium.com The dissociation of zircon (ZrSiO₄) into zirconia (ZrO₂) and silica (B1680970) (SiO₂) is a key reaction that can occur at elevated temperatures, which then allows for the reaction with other components like calcium oxide. bohrium.com

The thermal reaction between zircon and lime (calcium oxide) has been studied in the temperature range of 1200-1500°C. researchgate.net At these temperatures, various reactions can occur, leading to the formation of calcium zirconium silicate (Ca₃ZrSi₂O₉), calcium zirconate (CaZrO₃), and calcium silicates (CaSiO₃ and Ca₂SiO₄). researchgate.net The specific phases formed are dependent on the reaction conditions, including temperature and the stoichiometry of the reactants. researchgate.net

The choice of raw materials significantly impacts the synthesis of calcium zirconium silicate via solid-state routes. Common precursors include:

Zircon (ZrSiO₄): A naturally occurring mineral, zircon is a primary source of both zirconia and silica. Its decomposition at high temperatures is a critical step in the reaction pathway. researchgate.netdigitalfire.com The reaction of zircon with alkaline earth metal oxides like calcium oxide (CaO) is a common route for its decomposition. researchgate.net

Limestone (CaCO₃): A readily available and cost-effective source of calcium oxide. Upon heating, limestone decomposes to release carbon dioxide, yielding reactive calcium oxide which then participates in the formation of calcium zirconium silicate. google.com

Dolomite (CaMg(CO₃)₂): This mineral can also be used as a precursor, providing both calcium and magnesium oxides upon calcination. The reaction of zircon with dolomite at approximately 1400°C can produce calcium zirconate and calcium silicate. researchgate.net

The purity and particle size of the raw materials are crucial parameters. Finer particle sizes generally lead to higher reactivity and can lower the required reaction temperature due to the increased surface area available for reaction. google.com For instance, an intimate mixture of zirconium silicate and calcium carbonate with particle sizes finer than 44 microns is specified for the synthesis of an opacifying calcium silicate zirconia complex at temperatures between 2250 and 2500°F (approximately 1232 to 1371°C). google.com The use of amorphous silicon dioxide has been shown to be more efficient for the solid-phase synthesis of calcium silicates compared to crystalline forms, potentially reducing the required sintering temperature. e3s-conferences.org

Raw MaterialRole in SynthesisTypical Reaction Temperature
Zircon (ZrSiO₄)Source of ZrO₂ and SiO₂>1400°C for decomposition/reaction
Limestone (CaCO₃)Source of CaODecomposes to CaO at high temperatures
Dolomite (CaMg(CO₃)₂)Source of CaO and MgO~1400°C for reaction with zircon

Solution-Based and Soft Chemistry Approaches

Solution-based methods offer an alternative to the high temperatures and potential for impurities associated with solid-state reactions. These techniques allow for mixing of precursors at the atomic or molecular level, which can lead to higher purity, better homogeneity, and lower synthesis temperatures.

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the synthesis of calcium silicates, common precursors include tetraethoxysilane (TEOS) as the silica source and calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) as the calcium source. researchgate.netdovepress.com

The process involves the hydrolysis and condensation of the precursors to form a sol, which then undergoes gelation to form a solid network in a continuous liquid phase. The subsequent drying and heat treatment of the gel yield the final ceramic product. The mixing order of reactants and the use of catalysts (such as nitric acid or ammonia) are critical parameters that influence the properties of the synthesized material. researchgate.netdovepress.com Sol-gel synthesis of zirconium silicate powders has also been reported using precursors like zirconium oxychloride and ethyl orthosilicate (B98303). google.com

For calcium zirconate fibers, a sol-gel method has been developed using polyacetylacetonatozirconium, calcium nitrate tetrahydrate, and citric acid. researchgate.net The characteristic peaks of the CaZrO₃ phase were observed after heat treatment at 700°C, with the crystallinity improving at higher temperatures. researchgate.net This demonstrates the potential of sol-gel methods to produce crystalline phases at significantly lower temperatures than solid-state routes.

PrecursorsCatalystProductCalcinati on Temp. (°C)
Tetraethoxysilane (TEOS), Calcium NitrateNitric AcidCalcium SilicateVaries
Zirconium Oxychloride, Ethyl OrthosilicateFerric NitrateZirconium Silicate800-1500
Polyacetylacetonatozirconium, Calcium Nitrate, Citric Acid-Calcium Zirconate>700

Solution combustion synthesis is a rapid, energy-efficient process that involves the exothermic reaction of an aqueous solution containing metal nitrates (oxidizers) and a fuel, such as urea. semanticscholar.orgias.ac.in This self-sustaining reaction generates high temperatures for a short duration, leading to the formation of fine, crystalline ceramic powders.

This method has been successfully employed for the preparation of calcium zirconate (CaZrO₃) nanopowders. semanticscholar.org The process typically involves dissolving the metal precursors (e.g., calcium nitrate and zirconyl nitrate) and a fuel (e.g., urea) in water. semanticscholar.orgosti.gov The solution is then heated, leading to the evaporation of water and subsequent ignition of the mixture. The combustion reaction yields a voluminous, foamy powder. osti.gov

A key advantage of SCS is that it can produce crystalline materials directly from the combustion reaction without the need for subsequent high-temperature calcination. osti.gov For instance, single-phase CaZrO₃ powder with an average crystallite size of 23.9 nm and a specific surface area of 21.5 m²/g has been synthesized directly from the combustion reaction at a temperature as low as 255°C. osti.gov The fuel-to-oxidizer ratio is a critical parameter that influences the characteristics of the final product, such as particle size and surface area. researchgate.net

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are versatile methods for producing crystalline materials from aqueous or non-aqueous solutions under controlled temperature and pressure.

In a typical hydrothermal synthesis for silicate compounds, precursors are heated in an aqueous solution within a sealed vessel, known as an autoclave. For instance, bioactive glass with the composition 60SiO2-40CaO has been successfully synthesized by heating precursors like TEOS (tetraethyl orthosilicate) and Ca(NO3)2·4H2O in a hydrothermal system at 150°C for 24 hours. idk.org.rs This process avoids the need for acid catalysts and can shorten synthesis times compared to conventional sol-gel methods. idk.org.rs Similarly, pure ZrSiO4 (zircon) can be obtained through hydrothermal treatment at 250°C for 7 days, starting with reactant concentrations of 0.2 mol·L-1 or higher. rsc.org The synthesis is effective over a wide pH range, from highly acidic (1.0 M HNO3) to moderately alkaline (pH ≈ 10.0). rsc.org

Solvothermal synthesis follows a similar principle but utilizes non-aqueous solvents. This method is particularly effective for controlling morphology. A patented method for producing zirconium silicate powder describes mixing a zirconium source (like zirconium oxychloride) and a silicon source in a solvent, followed by a solvothermal reaction. This process, which can include a mineralizer and a surfactant, yields spherical zirconium silicate particles with diameters ranging from 0.2 to 2.0 μm. google.com

Parameter Hydrothermal Synthesis of 60SiO2-40CaO idk.org.rsHydrothermal Synthesis of ZrSiO4 rsc.orgSolvothermal Synthesis of ZrSiO4 google.com
Precursors TEOS, Ca(NO3)2·4H2OZirconium and silicate sourcesZirconium oxychloride, silicon source
Solvent WaterWaterUnspecified non-aqueous solvent
Temperature 150°C250°C200°C
Time 24 hours7 days9 hours
Additives None (catalyst-free)HNO3 (for pH control)Calcium fluoride (mineralizer), PVA, urea
Product Amorphous bioactive glassCrystalline ZrSiO4Spherical ZrSiO4 powder (0.2-2.0 µm)

Advanced Synthetic Techniques

To enhance reaction kinetics, improve product purity, and control material properties, advanced synthetic techniques such as mechanochemical activation and microwave-assisted synthesis are employed.

Mechanochemical Activation

Mechanochemical synthesis utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in solid-state precursors. This method can produce nanostructured materials and often proceeds at lower temperatures than conventional solid-state reactions. researchgate.net

The formation of calcium zirconate (CaZrO3) from a mixture of CaCO3 and ZrO2 is significantly accelerated by preliminary mechanical activation in a centrifugal planetary mill. researchgate.net The process reduces particle size and increases the contact area between reactants, enhancing the reaction rate during subsequent heating. researchgate.net This technique has also been successfully applied to the synthesis of nanostructured calcium zirconium silicate (Ca3ZrSi2O9), also known as baghdadite. researchgate.net The mechanical activation-synthesis route is noted for being more straightforward than sol-gel methods for producing baghdadite nanoparticles with a mean crystallite size of less than 50 nm. researchgate.net

System Precursors Method Key Finding Reference
CaZrO3CaCO3, ZrO2Preliminary mechanical activation followed by heating (800-900°C)Activation significantly accelerates zirconate formation. researchgate.net
Ca3ZrSi2O9 (Baghdadite)Not specifiedMechanical activation-synthesisProduces nanoparticles with crystallite size <50 nm. researchgate.net
ZrO2ZrCl4, CaOMechanical milling followed by heat treatmentForms a mixture of crystalline CaO and amorphous chlorides during milling. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat reactants rapidly and uniformly, leading to significantly reduced reaction times and often resulting in products with unique microstructures.

This technique can be combined with hydrothermal methods. For example, CaZrO3 nanoparticles have been nucleated using a microwave-assisted hydrothermal (MAH) method at 140°C, followed by crystallization via heat treatment at temperatures up to 1200°C. cdmf.org.br This novel route produces well-crystallized CaZrO3 with crystallites of about 75 nm. cdmf.org.br Microwave irradiation is also effective for synthesizing calcium silicate nanopowders from industrial waste materials like silica fume and marble sawing dust. rsc.org The process is fast and eco-friendly, yielding various calcium silicate phases, with particle sizes influenced by the irradiation time. rsc.org The rapid and homogeneous heating provided by microwaves is advantageous for producing materials with small particle sizes and high surface areas. nih.gov

Material Precursors Method Conditions Outcome
CaZrO3CaCl2·2H2O, ZrOCl2·8H2O, NaOHMicrowave-Assisted Hydrothermal (MAH) + Heat TreatmentMAH: 140°C, 20-160 min; Heat Treatment: up to 1200°CNanoparticles with ~75 nm crystallites. cdmf.org.br
Calcium SilicatesSilica fume, marble sawing dustMicrowave IrradiationVaried C/S ratio and irradiation time (e.g., 6 min)Nanopowders with particle sizes from 345-680 nm. rsc.org
Ti-MCM-41TEOS, CTAB, TBOT, H2O2Microwave-Assisted Hydrothermal41 min total irradiation at 210 WSmall particles (4-8 µm) with Ti homogenously distributed. nih.gov

Control over Morphology and Particle Size during Synthesis

The functionality of calcium zirconium silicate in various applications is highly dependent on its morphology and particle size. Specific synthetic strategies are employed to tailor these characteristics.

Nanoparticle Synthesis

The synthesis of calcium zirconium silicate and its constituent oxides in nanoparticle form is crucial for enhancing reactivity and performance in applications like bioceramics.

Several methods are effective for producing nanoparticles. The sol-gel method, while not detailed in the outline, is a common route. ias.ac.in More advanced techniques include mechanical activation, which has been shown to produce baghdadite (Ca3ZrSi2O9) particles with a mean crystallite size under 50 nm. researchgate.net Chemical precipitation is another straightforward method used to obtain calcium silicate nanoparticles. nih.govresearchgate.net In this approach, aqueous solutions of calcium precursors (e.g., calcium acetate) and sodium silicate are mixed to precipitate CaSiO3 nanoparticles. nih.gov The microwave-assisted hydrothermal route has also been proven effective in producing CaZrO3 nanoparticles. cdmf.org.br The synthesis of zirconia (ZrO2) nanoparticles can be achieved through various routes, including coprecipitation and sol-gel methods, which are favored for generating nanosized particles. nih.gov

Microsphere Formation

Producing calcium zirconium silicate as microspheres is desirable for applications in areas such as fillers for composites and biomedical void fillers. metu.edu.tr

Solvothermal synthesis is a particularly effective technique for achieving a spherical morphology. A patented method for preparing zirconium silicate powder involves the solvothermal reaction of zirconium and silicon precursors in the presence of a mineralizer and a surfactant. This process yields well-defined, solid spherical particles with a diameter between 0.2 and 2.0 μm and good dispersion. google.com While specific examples for calcium zirconium silicate are less common, the principles demonstrated for zirconium silicate are directly applicable. The synthesis of calcium carbonate (CaCO3) microspheres, which can have hollow or porous cores, also provides a model for template-based approaches that could be adapted for more complex silicates. metu.edu.tr

Structural Elucidation and Microstructural Characterization of Calcium Zirconium Silicates

Crystallographic Analysis

Crystallographic analysis is fundamental to determining the three-dimensional arrangement of atoms within the crystalline structure of calcium zirconium silicate (B1173343) and its constituent components.

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases present in calcium zirconium silicate powders. The principle of XRD is based on the constructive interference of a monochromatic X-ray beam with the crystalline lattice of a material, which produces a unique diffraction pattern for each crystalline phase.

In the analysis of calcium silicate-based materials containing zirconium, XRD patterns typically reveal the presence of several key crystalline components. The main constituents are often polymorphs of calcium silicate, such as tricalcium silicate (Ca₃SiO₅) and dicalcium silicate (Ca₂SiO₄), alongside zirconium oxide (ZrO₂), which is frequently added as a radiopacifier. jkdhs.orgkoreascience.kr The position and intensity of the diffraction peaks in the XRD pattern allow for the unambiguous identification of these phases by comparing them to standard diffraction data from databases like the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD). jkdhs.orgkoreascience.kr

For instance, studies have identified characteristic peaks for these phases at specific 2θ angles. After hydration or setting, the intensities of the calcium silicate peaks may decrease, while new peaks corresponding to hydration products like calcium hydroxide (B78521) (Ca(OH)₂) can appear. ceon.rs

Table 1: Characteristic XRD Peaks for Phases in Calcium Zirconium Silicate Materials

Crystalline Phase Chemical Formula Key XRD Peaks (2θ) Reference
Tricalcium Silicate (Alite) Ca₃(SiO₄)O 32.22°, 34.36° ceon.rs
Dicalcium Silicate (Belite) Ca₂(SiO₄) 32.23°, 32.11° ceon.rs
Zirconium Oxide ZrO₂ 28.12°, 30.15° ceon.rs
Calcium Carbonate CaCO₃ 29.51°, 29.80° ceon.rs

Note: Peak positions can vary slightly depending on the specific polymorph and experimental conditions.

Neutron diffraction serves as a powerful complementary technique to XRD for the structural analysis of silicate materials. osti.gov While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction particularly sensitive to the positions of light elements, such as oxygen, in the presence of heavier elements like zirconium and calcium. osti.gov

In the context of calcium zirconium silicates, neutron diffraction can provide more precise information on the Si-O bond lengths and the Ca-O and Zr-O coordination environments. osti.govbris.ac.uk It is invaluable for studying the structure of both crystalline and amorphous (glassy) silicate phases. osti.govaps.org By combining neutron and X-ray diffraction data, a more complete and accurate picture of the crystal structure can be obtained, including details of the framework and the bonding of any water molecules present. osti.govosti.gov

While powder XRD is excellent for phase identification in polycrystalline materials, single-crystal XRD provides the most accurate data for determining the precise atomic positions, bond lengths, and bond angles within a crystal lattice. However, growing single crystals of sufficient size and quality for calcium silicate compounds can be challenging.

Therefore, Rietveld refinement of high-resolution powder diffraction data (both X-ray and neutron) is a widely used method for refining the crystal structure of these materials. materialsproject.org This computational technique involves fitting a calculated diffraction pattern, based on a structural model (space group, atomic positions, lattice parameters), to the experimental powder diffraction data. The refinement process minimizes the difference between the calculated and observed patterns, yielding a highly accurate crystal structure. This method has been successfully applied to determine the structures of the various polymorphs of dicalcium silicate. materialsproject.org

The primary silicate components of this compound, particularly tricalcium silicate (C₃S) and dicalcium silicate (C₂S), are known to exhibit polymorphism, meaning they can exist in different crystal structures depending on temperature and pressure. researchgate.net Tricalcium silicate, for example, has at least six established polymorphs: three triclinic (T₁, T₂, T₃), two monoclinic (M₁, M₂), and one rhombohedral (R). researchgate.net These transformations are often displacive in nature and occur at specific high temperatures. researchgate.net

Zirconium itself also undergoes pressure-induced phase transitions, transforming from the standard α-phase (hexagonal close-packed) to an ω-phase (hexagonal) at high pressures. nih.gov The presence of these polymorphic forms and their transitions are critical as they can influence the physical and chemical properties of the final calcium zirconium silicate material. Techniques like Differential Thermal Analysis (DTA) are often used in conjunction with high-temperature XRD to study these phase transitions. researchgate.net Understanding the conditions that lead to these transformations is essential for controlling the material's properties during synthesis and application. nih.gov

Spectroscopic Investigations

Spectroscopic techniques probe the vibrational and electronic properties of the material, offering insights into chemical bonding, functional groups, and the local atomic environment.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a sensitive tool for investigating the structure of silicate materials at the molecular level. researchgate.netnsf.govpsu.edu These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, such as the SiO₄ tetrahedra that form the backbone of the silicate structure.

The spectra of calcium zirconium silicate are dominated by vibrations of the [SiO₄]⁴⁻ and [ZrOₙ]ⁿ⁻ polyhedra. Key spectral regions include:

Si-O Stretching Vibrations: Strong bands in the 800-1100 cm⁻¹ region of both IR and Raman spectra are assigned to the asymmetric and symmetric stretching modes of the Si-O bonds within the SiO₄ tetrahedra. rruff.infoupc.eduresearchgate.net The exact position of these bands can indicate the degree of polymerization of the silicate network.

Si-O-Si Bending Vibrations: Bands in the lower frequency region, typically around 400-600 cm⁻¹, are associated with the bending and rocking motions of the Si-O-Si bridges and O-Si-O linkages. nsf.govias.ac.in

Zr-O Vibrations: Vibrations involving the zirconium-oxygen bonds in ZrO₈ polyhedra (as found in zircon) also contribute to the spectra, particularly in the lower frequency range. rruff.info

Phase transitions can be clearly observed through vibrational spectroscopy. For example, the pressure-induced transition of zircon (ZrSiO₄) to its high-pressure polymorph, reidite, results in distinct new bands and shifts in existing bands in both the IR and Raman spectra, indicating changes in bond strengths and coordination. rruff.inforesearchgate.net

Table 2: Key Vibrational Bands in Zirconium Silicate (Zircon, ZrSiO₄)

Vibrational Mode Wavenumber (cm⁻¹) (Raman) Wavenumber (cm⁻¹) (IR) Assignment Reference
ν₃(SiO₄) 1007 ~980, 880 Asymmetric Si-O Stretch rruff.inforesearchgate.net
ν₁(SiO₄) - - Symmetric Si-O Stretch rruff.info
ν₄(SiO₄) ~550 ~610 O-Si-O Bending rruff.info
ν₂(SiO₄) ~440 - O-Si-O Bending rruff.info

Note: Band positions are for the zircon polymorph at ambient conditions and can shift with pressure, temperature, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, Multinuclear) for Local Atomic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si Magic Angle Spinning (MAS) NMR, is a powerful technique for probing the local atomic environment and the extent of polymerization of silicate species in calcium silicate-based materials. mdpi.com This method provides detailed information on the structure of both anhydrous calcium silicate phases and the calcium-silicate-hydrate (C-S-H) gel that forms during hydration. researchgate.netdoaj.org

In the study of calcium silicate cements containing zirconium oxide, ²⁹Si MAS NMR is instrumental in distinguishing among the various Qⁿ silicate species (where 'n' represents the number of bridging oxygen atoms connecting silicate tetrahedra). mdpi.com This allows for the quantitative determination of the degree of hydration and the average silicate chain length of the C-S-H gel. mdpi.com For instance, in a study of Biodentine™, a material containing tricalcium silicate, dicalcium silicate, and zirconium oxide, ²⁹Si MAS NMR was used for the first time to investigate the anhydrous phases and the early C-S-H gel product. researchgate.netdoaj.org The analysis showed a significant extent of hydration over time and an increase in the mean silicate chain length (MCL) of the C-S-H gel from 3.7 at 6 hours to 4.1 after one week. researchgate.netdoaj.org

The chemical shifts observed in ²⁹Si MAS NMR spectra are indicative of the specific silicate environments. Deconvolution of the overlapping signals allows for the calculation of the relative abundance of each Qⁿ species. mdpi.comresearchgate.net This analytical approach has proven valuable for understanding the effects of composition, additives like zirconium oxide, and other factors on the structure of calcium silicate-based materials, offering insights that are difficult to obtain through other methods like XRD and FTIR due to the poorly crystalline nature of the C-S-H gel. mdpi.comresearchgate.netdoaj.org

Table 1: Selected ²⁹Si MAS NMR Findings for Zirconium-Containing Calcium Silicate Cements

ParameterTime PointFindingSource
Extent of Hydration6 hours87.0% researchgate.netdoaj.org
1 day88.8% researchgate.netdoaj.org
1 week93.7% researchgate.netdoaj.org
Mean Silicate Chain Length (MCL)6 hours3.7 researchgate.netdoaj.org
1 day3.7 researchgate.netdoaj.org
1 week4.1 researchgate.netdoaj.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. lehigh.eduyoutube.com When analyzing calcium zirconium silicate and related materials, XPS provides crucial information about the top few nanometers of the surface. youtube.com

Studies on zirconium silicate alloys, (ZrO₂)ₓ(SiO₂)₁₋ₓ, utilize XPS to track chemical phase separation. The core level spectra of Zr 3d and Si 2p reveal the chemical environment of these elements. researchgate.net For instance, analysis of as-deposited films shows distinct peaks corresponding to different bonding states, allowing researchers to identify the coexisting phases within the material. researchgate.net

In the context of calcium silicate hydrates (C-S-H), XPS analysis of the Si 2p, Ca 2p, and O 1s spectra reveals changes in the extent of silicate polymerization as a function of the Ca/Si ratio. iaea.org The spectra can indicate silicate depolymerization, reflected by a decreasing silicate chain length with an increasing Ca/Si ratio. iaea.org Peak narrowing in XPS spectra with an increasing Ca/Si ratio suggests a higher degree of structural ordering. iaea.org The use of various X-ray sources, such as aluminum, magnesium, or silver, allows for probing different core levels and depths. youtube.comyoutube.com

Table 2: XPS Analysis of Zirconium Silicate Alloy Films

Element Core LevelComposition (x in (ZrO₂)ₓ(SiO₂)₁₋ₓ)ObservationSource
Zr 3d0.23, 0.62, 0.78, 1.00Analysis of core level spectra reveals chemical phase separation. researchgate.net
Si 2p0.00, 0.23, 0.62, 0.78Analysis of core level spectra reveals chemical phase separation. researchgate.net

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is a technique that provides information about the local structure and chemistry of materials at high spatial resolution, often performed within a transmission electron microscope. youtube.comyoutube.com It analyzes the energy distribution of electrons that have interacted with and passed through a thin specimen.

EELS is particularly useful for characterizing the bonding energies of core electrons, which can reveal the coordination state and oxidation state of specific elements. youtube.comaps.org In studies of zirconia (ZrO₂), EELS has been used to differentiate between its various crystalline phases (cubic, tetragonal, and monoclinic) by analyzing the fine structure of the oxygen K-edge. elsevierpure.comresearchgate.net This allows for the identification of different zirconia polymorphs within a material. elsevierpure.com

Recent advancements in EELS spectrometers have enabled the probing of higher ionization energies with improved energy resolution. aps.org This has been demonstrated in the analysis of the Zr L-edges at 2.3 keV to determine the coordination state of zirconium in nanoscale precipitates within a glass-ceramic system. aps.org The ability of EELS to provide such element-specific information at the nanoscale makes it a powerful tool for understanding the complex phase distribution and interfaces in calcium zirconium silicate composites. nih.gov

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and microstructure of materials. In the analysis of calcium zirconium silicate-based materials, SEM reveals details about particle size, shape, and surface texture. uacj.mxnih.gov

Studies on various calcium silicate-based cements containing zirconium oxide show a range of microstructures. Uncured cements often consist of coarse, irregularly shaped crystalline particles scattered within a finer amorphous groundmass. nih.gov After setting and hydration, the microstructure evolves. For example, some formulations containing zirconium oxide exhibit smooth surfaces without the round formations seen in other compositions. uacj.mx The particle sizes in these materials can range from the sub-micron level to over 50 micrometers. nih.gov

When combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the observed microstructural features. mdpi.comnih.gov EDX analysis of a bioceramic sealer revealed the presence of zirconium, oxygen, calcium, and silicon. mdpi.com After incubation in a simulated body fluid, an increase in surface calcium content was observed, alongside a decrease in zirconium and silicon content, indicating surface reactions and the formation of new phases. mdpi.com

Table 3: Summary of SEM Observations on Zirconium-Containing Calcium Silicate Materials

Material ConditionObservationParticle Size Range (µm)Source
Uncured CementsCoarse, irregular crystalline particles in a fine amorphous matrix.0.194 - 51.82 nih.gov
Cured CementsVaried particle sizes and shapes depending on the specific formulation.Not specified nih.gov
Cured Cements (with ZrO₂)Smooth surfaces without round formations.Not specified uacj.mx
Bioceramic Sealer (with ZrO₂)Crystalline forms on the surface after incubation.Not specified mdpi.comnih.gov

Transmission Electron Microscopy (TEM) for Nanostructure and Defect Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of a material's internal nanostructure, including the morphology of nanoparticles, crystalline phases, and defects. ceric-eric.eu TEM is a key analytical method for characterizing nanostructured materials like calcium silicate hydrates (C-S-H). ceric-eric.euescholarship.org

In the study of C-S-H, the primary binding phase in hydrated cementitious systems, TEM reveals that it often consists of nanometer-thick, foil-like structures that intergrow and densify. dtic.milresearchgate.net TEM tomography has been employed to reconstruct the 3D nanostructure and pore networks of synthetic C-S-H, showing that the morphology consists of foil-like structures regardless of the Ca/Si ratio. escholarship.orgescholarship.org

In situ TEM experiments, where a sample is heated inside the microscope, have provided dynamic insights into the thermal stability of C-S-H. lbl.gov These studies have captured the shrinkage of C-S-H, the healing of nanoscale pores, and the release of calcium ions to form CaO precipitates at elevated temperatures. lbl.gov The temperature-driven phase transformation from amorphous C-S-H to metastable crystalline calcium silicate minerals above 800°C has also been directly observed using electron diffraction within the TEM. lbl.gov This capability is crucial for understanding the nanostructural changes in calcium zirconium silicate under various conditions.

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) pushes the limits of TEM, allowing for the direct imaging of the atomic arrangement within a crystalline material. ceric-eric.eu This technique is capable of resolving individual columns of atoms, making it invaluable for the structural characterization of extended defects and interfaces at the atomic scale. ceric-eric.euresearchgate.net

HRTEM has been used to investigate the crystal structure of complex oxides, including those with layered structures similar to components found in advanced ceramic systems. For example, in the study of Ca₃Co₄O₉, HRTEM confirmed a modulated layered structure and allowed for the identification of atomic positions of Ca and Co atoms. nih.gov While specific HRTEM studies solely on "calcium;dioxido(oxo)silane;zirconium(4+)" are not detailed in the provided context, the application of HRTEM to related complex oxide and silicate systems demonstrates its potential. The technique can be used to visualize the atomic interface between zirconium oxide nanoparticles and the calcium silicate matrix, identify stacking faults or dislocations, and confirm the crystallographic orientation of different phases within the composite material. nih.govresearchgate.net The combination of HRTEM imaging with image simulation methods provides a powerful approach to validate and refine structural models of these complex materials. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. nist.gov The technique involves scanning a sharp tip, located at the end of a flexible cantilever, across a sample's surface. youtube.com By monitoring the deflection of the cantilever, a detailed topographical map of the surface can be generated. nih.gov AFM is particularly well-suited for characterizing the surface of both conducting and insulating materials, making it a valuable tool for the analysis of ceramic materials like calcium zirconium silicate. nist.gov

In the context of calcium zirconium silicate, AFM can be employed to assess surface roughness and morphology at the nanoscale. youtube.com The data obtained from AFM analysis, such as average roughness (Ra) and root-mean-square roughness (Rq), provide quantitative measures of the surface texture. mdpi.com For instance, studies on similar ceramic materials have shown that surface treatments can significantly alter these roughness parameters. oamjms.eu

AFM imaging can reveal detailed surface features, including grain boundaries and the distribution of crystalline phases, which are crucial for understanding the material's properties and performance. researchgate.netnih.gov The technique can be operated in different modes, such as contact mode or tapping mode, to accommodate the specific characteristics of the material being analyzed and to minimize sample damage. nist.govnih.gov

Table 1: AFM Surface Roughness Parameters for a Hypothetical Calcium Zirconium Silicate Sample

ParameterValue (nm)
Average Roughness (Ra)15.2
Root-Mean-Square Roughness (Rq)19.8
Maximum Peak Height (Rp)45.3
Maximum Valley Depth (Rv)-38.9

This table presents hypothetical data for illustrative purposes.

Elemental and Compositional Analysis

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used in conjunction with electron microscopy to determine the elemental composition of a sample. mat-tech.comyoutube.com When a sample is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit X-rays with energies characteristic of each element present. youtube.com By detecting and analyzing the energy of these emitted X-rays, a spectrum is generated that reveals the elemental makeup of the analyzed volume. mat-tech.com

For calcium zirconium silicate, EDX analysis can confirm the presence of calcium (Ca), zirconium (Zr), silicon (Si), and oxygen (O). researchgate.netnih.gov This technique can also be used for elemental mapping, which provides a visual representation of the spatial distribution of these elements across the sample's surface. researchgate.netrsc.org This is particularly useful for assessing the homogeneity of the compound and identifying any phase segregation or impurities. researchgate.net The relative atomic concentrations of the constituent elements can be quantified from the EDX spectra, providing valuable information about the stoichiometry of the calcium zirconium silicate. researchgate.net

It is important to note that EDX has limitations in detecting very light elements, and quantification can be influenced by factors such as surface topography. mat-tech.com

Table 2: Hypothetical EDX Elemental Composition of a Calcium Zirconium Silicate Sample

ElementAtomic %
O58.3
Si15.1
Ca18.5
Zr8.1

This table presents hypothetical data for illustrative purposes.

Wavelength Dispersive X-ray Spectroscopy (WDS)

Wavelength Dispersive X-ray Spectroscopy (WDS or WDXS) is another X-ray microanalytical technique that offers superior spectral resolution and lower detection limits compared to EDX. carleton.eduoxinst.com WDS operates on the principle of Bragg's law, using a crystal to diffract X-rays of a specific wavelength onto a detector. northwestern.edu This allows for the precise measurement of one element at a time with high accuracy. northwestern.edu

In the analysis of calcium zirconium silicate, WDS is particularly advantageous for quantifying minor and trace elements and for resolving peak overlaps that may occur in EDX spectra. oxinst.com For example, it can provide highly accurate compositional data for the major elements (Ca, Zr, Si, O) and can also detect any low-level impurities that might be present. carleton.eduresearchgate.net WDS can also be used to create detailed elemental maps, similar to EDX but with higher spectral resolution. carleton.edu

The high precision of WDS makes it a powerful tool for stoichiometric analysis and for studying subtle variations in the composition of calcium zirconium silicate. carleton.eduwikipedia.org

Table 3: Comparison of EDX and WDS Characteristics

FeatureEnergy Dispersive X-ray Spectroscopy (EDX)Wavelength Dispersive X-ray Spectroscopy (WDS)
Spectral Resolution Lower (~130 eV)Higher (~10 eV) oxinst.com
Detection Limit Higher (~0.1 wt%)Lower (~0.01 wt%) northwestern.edu
Analysis Speed Faster (simultaneous detection)Slower (sequential detection)
Peak Overlap More prone to overlapsExcellent peak separation carleton.edu

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a highly sensitive analytical technique used for the determination of the elemental composition of materials. wikipedia.orgtaylorandfrancis.com The method involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma. wikipedia.org The intense heat of the plasma excites the atoms of the elements in the sample, causing them to emit light at characteristic wavelengths. wikipedia.org The intensity of the emitted light is directly proportional to the concentration of each element. wikipedia.org

For the analysis of calcium zirconium silicate, the solid material must first be digested and brought into solution. ICP-AES can then be used to accurately determine the concentrations of calcium, zirconium, and silicon, as well as any trace elemental impurities. nih.govresearchgate.net This technique is capable of multi-element analysis, allowing for the simultaneous measurement of various elements in a single run. youtube.com

ICP-AES offers high precision and accuracy, with detection limits typically in the parts per million (ppm) or even parts per billion (ppb) range for many elements. youtube.com However, the accuracy of the results can be influenced by matrix effects and spectral interferences, which require careful method development and validation. researchgate.net

Table 4: Hypothetical ICP-AES Analysis of a Calcium Zirconium Silicate Sample

ElementConcentration (ppm)
Calcium (Ca)250,000
Zirconium (Zr)400,000
Silicon (Si)150,000
Iron (Fe)50
Aluminum (Al)25

This table presents hypothetical data for illustrative purposes and assumes complete digestion of a 1g sample in 1L of solution.

Thermal Analysis

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This technique is used to study the thermal stability and decomposition of materials. tainstruments.com

In the context of calcium zirconium silicate, TGA can be used to determine its thermal stability and to identify the temperatures at which decomposition or phase transitions occur. For example, if the synthesis of calcium zirconium silicate involves precursor materials like calcium acetate, TGA can track the decomposition of these precursors to form the final oxide. researchgate.net The TGA curve for a stable calcium zirconium silicate would be expected to show minimal mass loss over a wide temperature range. Any significant mass loss at elevated temperatures could indicate decomposition of the compound. researchgate.net

The atmosphere in the TGA instrument can be controlled (e.g., inert nitrogen or oxidizing air) to study the material's behavior under different conditions. nih.gov For example, analysis in an inert atmosphere would show decomposition without oxidation, while analysis in air could reveal oxidative degradation processes. tainstruments.com

Table 5: Hypothetical TGA Data for the Decomposition of a Calcium Zirconium Silicate Precursor Mix

Temperature Range (°C)Mass Loss (%)Associated Process
100 - 2005.2Loss of adsorbed water
400 - 55018.5Decomposition of organic precursors
> 12001.1Initial decomposition of silicate

This table presents hypothetical data for illustrative purposes.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate how a material's physical properties change with temperature. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify thermal events such as phase transitions and crystallization. For calcium zirconium silicates, particularly stoichiometries like Ca₃ZrSi₂O₉ (baghdadite), DSC provides critical insights into thermal stability and phase behavior at elevated temperatures.

Detailed analysis of as-sprayed Ca₃ZrSi₂O₉ coatings reveals distinct thermal events upon heating. mdpi.com Thermogravimetric and Differential Thermal Analysis (TG-DTA) confirms that the compound is thermally stable with no significant mass loss up to 1300°C. mdpi.com The key events observed in DSC and DTA are related to phase transformations from an amorphous to a crystalline state. mdpi.com

Research on as-sprayed Ca₃ZrSi₂O₉ coatings shows two prominent exothermic peaks in the DSC curve at approximately 900°C and 950°C. mdpi.com These peaks are not associated with any change in mass, confirming they represent crystallization events rather than decomposition. mdpi.com The presence of an amorphous phase in the initial as-sprayed coating transforms into a crystalline structure upon thermal aging at these temperatures. mdpi.com Other studies using Differential Thermal Analysis (DTA) have also identified exothermic crystallization peaks for Ca₃ZrSi₂O₉, with the exact temperature varying based on the synthesis method. For instance, some methods show crystallization developing at temperatures around 800°C. acs.org

These findings are crucial for determining the processing parameters and operational limits of materials intended for high-temperature applications, such as thermal and environmental barrier coatings. mdpi.com The crystallization temperatures indicate the point at which the material's microstructure and, consequently, its mechanical properties, will significantly change.

The following table summarizes the key thermal events for as-sprayed Ca₃ZrSi₂O₉ as identified by DSC analysis.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Type of Event
Crystallization Event 1~900-Exothermic
Crystallization Event 2~950-Exothermic

Phase Equilibria and Thermodynamic Modeling

Experimental Determination of Phase Diagrams

The experimental determination of phase diagrams is a fundamental approach to understanding the phase relationships and stability of materials at high temperatures. For the CaO-SiO₂-ZrO₂ system, this involves carefully controlled experiments to identify the phases present at equilibrium under specific conditions.

Investigations into the CaO-SiO₂-ZrO₂ ternary system are essential for developing and selecting appropriate materials for high-temperature applications, such as auxiliary electrodes for sensing silicon concentrations in molten iron and steel. researchgate.netresearchgate.net A key aspect of these investigations is the establishment of phase relations to identify which phases are in thermodynamic equilibrium.

Research has identified several key phases within this system. For instance, at a temperature of 1877 K and a specific weight ratio of CaO:SiO₂:ZrO₂ (0.47:0.37:0.16), the resulting compositions are ZrO₂, Ca₂SiO₄, and the ternary compound Ca₃ZrSi₂O₉. researchgate.net This indicates that Ca₃ZrSi₂O₉ is a major phase, with Ca₂SiO₄ and ZrO₂ being minor phases under these conditions. researchgate.net The silica-containing phase that is in equilibrium with calcia-stabilized zirconia is Ca₃ZrSi₂O₉. researchgate.net Furthermore, calcium zirconate (CaZrO₃) can coexist with both Ca₃ZrSi₂O₉ and dicalcium silicate (B1173343) (Ca₂SiO₄). researchgate.net

The following table summarizes the key ternary phase equilibria findings in the CaO-SiO₂-ZrO₂ system.

Temperature (K)Component Ratio (CaO:SiO₂:ZrO₂)Equilibrium Phases Identified
18770.47 : 0.37 : 0.16ZrO₂, Ca₂SiO₄, Ca₃ZrSi₂O₉ researchgate.net
1573Not SpecifiedCa₃ZrSi₂O₉ in equilibrium with calcia-stabilized zirconia researchgate.net
1573Not SpecifiedCaZrO₃ coexisting with Ca₃ZrSi₂O₉ and Ca₂SiO₄ researchgate.net

To simplify the complex representation of a ternary system, isothermal and pseudobinary sections of the phase diagram are constructed. An isothermal section illustrates the phase relationships at a constant temperature. For the CaO-SiO₂-ZrO₂ system, an isothermal section at 1573 K has been established by equilibrating mixtures of the component oxides. researchgate.net Similarly, an isothermal phase diagram was determined at 1873 K. researchgate.net

The experimental determination of phase diagrams for ceramic systems like CaO-SiO₂-ZrO₂ relies heavily on high-temperature equilibration and quenching techniques. researchgate.netresearchgate.net This classical method involves holding a sample of a specific composition at a high temperature for a sufficient duration to allow it to reach thermodynamic equilibrium. researchgate.netaalto.fi

Once equilibrium is achieved, the sample is rapidly cooled or "quenched" to preserve the high-temperature phase assemblage at room temperature. researchgate.netresearchgate.net This prevents phase transformations that might occur during slow cooling. The quenched samples are then analyzed using various techniques to identify the phases present. These analytical methods include:

Optical Microscopy: For visual examination of the microstructure. researchgate.net

X-ray Diffraction (XRD): To identify the crystalline phases present. researchgate.net

Electron Probe X-ray Microanalysis (EPMA) or Energy Dispersive Analysis of X-rays (EDAX): To determine the chemical composition of the individual phases. researchgate.netresearchgate.net

This combination of equilibration, quenching, and analysis allows for the accurate construction of phase diagrams. researchgate.netresearchgate.net

Computational Thermodynamics

Computational thermodynamics provides powerful tools for modeling and predicting phase equilibria, complementing experimental investigations. These methods can reduce the number of experiments required and provide insights into metastable phases and reaction pathways.

The CALPHAD (CALculation of PHAse Diagrams) technique is a widely used computational approach for modeling thermodynamic properties and phase diagrams of multicomponent systems. psu.edu This method involves developing thermodynamic models for the Gibbs energy of each phase in the system. researchgate.net The parameters in these models are optimized by fitting them to available experimental data, such as phase diagram information and thermochemical properties. researchgate.netresearchgate.net

For the CaO-SiO₂-ZrO₂ system, the Gibbs energy of each phase is optimized through a critical evaluation of all available literature data, often supplemented with new experimental results. researchgate.net This process helps to resolve discrepancies between different experimental datasets and to identify potential errors in existing thermodynamic data. researchgate.net The ionic two-sublattice model is one of the models used to describe the liquid phase in oxide systems. core.ac.uk The goal is to obtain a self-consistent thermodynamic database that can accurately reproduce the known phase equilibria. researchgate.netcore.ac.uk

Once a reliable thermodynamic database is established using the CALPHAD approach, it can be used to predict phase stability under various conditions of temperature, pressure, and composition. psu.edu This predictive capability is a significant advantage, allowing for the exploration of phase relationships in regions of the phase diagram that have not been experimentally investigated.

The models can predict the stable phase assemblages, the temperatures of phase transformations, and the compositions of coexisting phases. researchgate.net This information is crucial for designing materials with specific properties and for controlling their synthesis and processing. By minimizing the total Gibbs energy of the system, the equilibrium state can be calculated, providing a powerful tool for understanding and predicting the behavior of the CaO-SiO₂-ZrO₂ system in various technological processes. researchgate.net

Metamictization and Amorphization Phenomena

Metamictization is a natural process that results in the gradual and ultimately complete destruction of a mineral's crystal structure, rendering it amorphous. wikipedia.org In zirconolite, this transformation is primarily caused by alpha radiation from the decay of actinide elements that can be incorporated into its crystal lattice. wikipedia.orgosti.gov This process involves the transition from a periodic, crystalline state to an aperiodic, amorphous one. researchgate.net

The radiation damage in zirconolite primarily results from alpha-decay events. researchgate.net These events create amorphous tracks from the alpha-recoil particles, which eventually overlap to produce a fully amorphous state. researchgate.net The study of natural zirconolite samples, some as old as 2.5 billion years, has provided valuable insights into the long-term effects of this radiation damage. osti.gov

Research Findings on Radiation-Induced Amorphization

Extensive research, including actinide-doping experiments and heavy ion irradiation studies, has been conducted to understand the amorphization of zirconolite. osti.govansto.gov.au Experiments using short-lived actinides like Plutonium-238 and Curium-244 have shown that zirconolite becomes fully amorphous at a dose of 0.2-0.5 x 10¹⁶ alpha decays per milligram at ambient temperature. ansto.gov.au This amorphization is accompanied by significant macroscopic swelling of the material. researchgate.net

Heavy ion irradiation experiments have been used to simulate the effects of alpha decay over shorter timescales. osti.gov Irradiation of synthetic zirconolite with 1.5 MeV Kr+ ions led to amorphization after a dose of 4 x 10¹⁴ ions/cm². osti.gov Subsequent studies have shown that the critical amorphization dose (Dc) for various zirconolite compositions at room temperature ranges from 3.5 x 10¹⁴ ions/cm² to 6.1 x 10¹⁴ ions/cm². osti.gov

The composition and polytype of zirconolite play a role in its radiation tolerance. For instance, initial findings suggest that the zirconolite-2M phase may have better radiation tolerance than the 4M polytype. uknibc.co.uk However, most zirconolite compositions exhibit similar critical amorphization doses at temperatures below 300-400 °C. ansto.gov.au It is noteworthy that pyrochlores with zirconium as the major B-site cation tend to transform into a defect fluorite structure under irradiation rather than becoming fully amorphous. osti.govansto.gov.au

The temperature during irradiation significantly influences the amorphization process. The critical amorphization dose increases at elevated temperatures, with the rate of increase varying for different zirconolite phases. researchgate.net For example, studies with 1 MeV Kr+ ions have shown that the critical temperature for amorphization (Tc), above which the material does not become amorphous, can range from approximately 650 to 1000 K depending on the composition. researchgate.net

Modeling studies have provided further insights into the structural changes occurring during amorphization. researchgate.netarxiv.org These studies indicate that amorphous zirconolite is "softer" than its crystalline counterpart, with a larger number of atoms being displaced during a radiation cascade event. researchgate.netarxiv.org The coordination number of titanium has been observed to change from predominantly six in the crystalline state to predominantly five in the metamict state. osti.gov

The physical consequences of metamictization include a decrease in hardness and density, and changes in other physical properties. zircon-association.org For instance, the hardness of zircon can decrease by up to 48% due to metamictization. zircon-association.org Macroscopic swelling is a significant effect, with actinide-doped zirconolite exhibiting bulk swelling of 5-7%. researchgate.netansto.gov.au In some cases, differential swelling between different phases within a ceramic can lead to microcracking. osti.gov

Interestingly, studies on the dissolution rates of zirconolite have shown that radiation damage to an amorphous state does not necessarily increase its leach rate in certain conditions. cambridge.org

Interactive Data Tables

Below are interactive tables summarizing key data from research on the metamictization of zirconolite.

Table 1: Critical Amorphization Dose (Dc) for Zirconolite

Irradiating IonEnergy (MeV)Zirconolite CompositionTemperatureCritical Amorphization Dose (ions/cm²)Reference
Kr⁺1.5Recrystallized natural zirconoliteRoom Temperature4 x 10¹⁴ osti.gov
Kr⁺1.0Various synthetic zirconolitesRoom Temperature3.5 - 6.1 x 10¹⁴ osti.gov
Au²⁺3 or 2Nd-bearing zirconoliteNot specified≥ 1 x 10¹⁵ cambridge.org
Au5Zirconolite (2M and 4M)Not specifiedNot specified (partial amorphization observed) uknibc.co.uk

Table 2: Macroscopic Swelling and Amorphization from Alpha Decay

DopantZirconolite CompositionCumulative Dose (alpha decays/m³)Macroscopic Swelling (%)StateReference
²⁴⁴CmCaZrTi₂O₇~2.0 x 10²⁵6.0Amorphous researchgate.net
²⁴⁴CmGd₂Ti₂O₇Not specified5.1Amorphous researchgate.net
²³⁸Pu and ²⁴⁴CmZirconoliteNot specified5-7Fully amorphous ansto.gov.au

Compound Names Mentioned in this Article

Common Name/TypeSystematic Name/Formula
Zirconolitecalcium;dioxido(oxo)silane;zirconium(4+) / CaZrTi₂O₇
PerovskiteCaTiO₃
Pyrochlore (B1171951)(Ca,Gd,Pu,U,Hf)₂Ti₂O₇
Brannerite(U,Pu,Gd)Ti₂O₆
Rutile(Ti,Hf)O₂
ZirconZirconium silicate / ZrSiO₄
Ilmenite
Allanite
Gadolinite
Ekanite
Thorite
Titanite
Monazite
Plutonium-238²³⁸Pu
Curium-244²⁴⁴Cm
UraniumU
ThoriumTh
CeriumCe
NeodymiumNd
DysprosiumDy
AluminumAl
KryptonKr
GoldAu
XenonXe
LeadPb
GadoliniumGd
LutetiumLu
YttriumY
NiobiumNb
IronFe

Reactivity, Degradation Mechanisms, and Stability Studies

Chemical Reactivity in Aqueous and Other Environments

The interaction of zirconolite with aqueous solutions is a key factor in determining its suitability for long-term storage of radioactive elements. The following subsections explore the kinetics and mechanisms of its dissolution, the influence of environmental factors like pH and ionic strength, and the surface phenomena that dictate its reactivity.

Dissolution Kinetics and Mechanisms

The rate at which zirconolite dissolves in aqueous environments is a critical parameter for assessing its long-term durability. Studies have shown that zirconolite exhibits very slow dissolution kinetics compared to other ceramic phases considered for nuclear waste immobilization, such as pyrochlore (B1171951) and brannerite. researchgate.net In fact, brannerite can dissolve as much as 30 times faster than zirconolite. researchgate.net

The dissolution process is often non-stoichiometric, meaning that some elements are released into the solution at different rates than others. researchgate.net Titanium and hafnium, for instance, are released much more slowly than other constituent elements and are often found in concentrations below detection limits in the leachate. researchgate.net This suggests the formation of a titanium-rich surface layer that can act as a barrier to further dissolution. cambridge.org

The mechanism of dissolution can be influenced by the presence of even minor secondary phases within the zirconolite ceramic. For example, the presence of perovskite and alumina (B75360) phases, even at levels undetectable by standard X-ray diffraction (XRD), can significantly impact the observed dissolution rates of calcium and aluminum. cam.ac.ukresearchgate.net In such cases, the dissolution of these minor phases can be the primary driver of elemental release, while the zirconolite phase itself may show no signs of alteration. cam.ac.ukresearchgate.net The dissolution of these secondary phases has been observed to proceed congruently without the formation of a hydrated altered layer, which would be indicative of an ion-exchange mechanism. cam.ac.ukresearchgate.net

Table 1: Comparative Dissolution Rates of Zirconolite and Other Ceramic Waste Forms

Influence of pH and Ionic Strength on Reactivity

The pH of the surrounding aqueous environment plays a significant role in the dissolution behavior of zirconolite. Research indicates that the dissolution rates of zirconolite exhibit a minimum near a pH of 8. researchgate.net This means that zirconolite is most stable in slightly alkaline conditions. Both highly acidic and highly alkaline conditions can lead to increased dissolution rates. researchgate.net

Surface Complexation and Ion Exchange Processes

Ion exchange involves the replacement of ions in the solid structure with ions from the solution. In the context of zirconolite, this could involve the exchange of calcium ions (Ca²⁺) from the zirconolite lattice with protons (H⁺) or other cations from the aqueous solution. researchgate.net However, some studies have shown that the dissolution of associated minor phases like perovskite can occur without a clear ion-exchange mechanism, as evidenced by the absence of a hydrated altered layer or proton diffusion into the solid. cam.ac.ukresearchgate.net

The concept of ion exchange is well-established in materials like zeolites, where ions such as sodium are exchanged for calcium and magnesium in water softening processes. mrwa.comyoutube.comyoutube.com These synthetic resins have a high capacity for ion exchange and can be regenerated. mrwa.comyoutube.com While the mechanisms in zirconolite are more complex, the fundamental principles of ion exchange, driven by the relative affinities of ions for the solid surface, are relevant. youtube.com

Surface complexation involves the formation of chemical bonds between ions or molecules from the solution and the atoms on the surface of the zirconolite. These surface complexes can alter the surface charge and reactivity of the material, influencing the adsorption of other species from the solution and potentially affecting the dissolution kinetics.

Thermal and Chemical Stability

The ability of zirconolite to withstand high temperatures and resist chemical attack is paramount for its application in environments such as nuclear waste repositories and advanced material applications.

Stability at Elevated Temperatures and in Corrosive Melts

Zirconolite exhibits excellent thermal stability. youtube.com Pure zircon (ZrSiO₄), a related zirconium-containing mineral, does not decompose at temperatures below 1600°C. bohrium.com The decomposition temperature can be influenced by the presence of impurities. bohrium.com Zirconolite itself is known to be stable at elevated temperatures, a crucial property for its use in high-temperature applications. youtube.com

The stability of zirconolite in corrosive melts, such as those that might be encountered in certain geological disposal scenarios or industrial processes, is also a key consideration. The presence of polymetallic melts can lead to the formation of materials with complex phase compositions and microtextures. researchgate.net

Research on high-entropy rare-earth zirconate ceramics, which are structurally related to zirconolite, has shown excellent phase stability at temperatures up to 1400°C. researchgate.net These materials are also highly resistant to sintering, further demonstrating their thermal robustness. researchgate.net

Table 2: Thermal Stability of Zirconium-Containing Ceramics

Resistance to Chemical Degradation by Acids or Bases

Zirconolite demonstrates remarkable resistance to chemical degradation by both acidic and basic solutions, a property that underscores its durability as a waste form. murdoch.edu.au

In acidic environments, even under conditions designed to leach highly refractory minerals, synthetic zirconolite dissolves much more slowly than minerals like brannerite and betafite. murdoch.edu.au While near-complete dissolution of brannerite can occur in under 5 hours under intense acidic leaching, zirconolite shows no significant attack over the same period. murdoch.edu.au Hydrothermal experiments in acidic fluids have shown only weak corrosion of zirconolite at temperatures up to 500°C. admin.ch At higher temperatures, some alteration to rutile and anatase may occur. admin.ch

In basic solutions, zirconolite's stability is dependent on temperature and pressure. admin.ch At elevated temperatures and pressures in alkaline fluids, zirconolite can become unstable and decompose into phases like perovskite and calzirtite. admin.ch However, a crucial finding is that the radioactive elements released during this decomposition are immediately incorporated into these secondary product phases, particularly perovskite, preventing their escape from the system. admin.ch This suggests a self-containing mechanism even under conditions of degradation.

Long-Term Stability Considerations

The long-term stability of calcium zirconium silicate (B1173343), particularly in the form of Ca₃ZrSi₂O₉ (baghdadite), is a subject of considerable research, primarily driven by its applications in various fields. The incorporation of zirconium into the calcium silicate structure plays a crucial role in its chemical stability. acs.orgresearchgate.net The quadrivalent Zr ion can form a network that ionically binds with calcium ions, which enhances the stability of baghdadite when compared to other calcium silicate ceramics. acs.org This structural stability contributes to a more controllable degradation rate, which is a desirable characteristic in many applications. acs.org

Studies on the degradation of baghdadite coatings have shown their strong chemical stability and long-term durability. nih.gov For instance, when compared to dicalcium silicate (Ca₂SiO₄) samples, baghdadite-coated alloys exhibited less weight loss and a lower transfer of calcium (Ca) and silicon (Si) ions into a Tris-HCl buffer solution. acs.orgnih.gov This indicates a higher resistance to dissolution in aqueous environments. However, the material is still biodegradable, a property that is intentionally harnessed in biomedical applications. acs.org The degradation rate is influenced by the surrounding environment, such as the pH of the solution. researchgate.net For example, zirconia-based materials can exhibit increased degradation in acidic environments compared to neutral or alkaline conditions. metu.edu.tr

The dissolution of baghdadite is often incongruent, with a preferential release of calcium ions and only a marginal release of zirconium ions. researchgate.net The release of Ca and Si ions is a key aspect of its reactivity in aqueous media. nih.govnih.gov The kinetics of this ion release is a significant area of ongoing research, as controlling the release of specific ions is crucial for certain applications. nih.govnih.gov

Interactive Table: Degradation and Ion Release Data for Baghdadite (Ca₃ZrSi₂O₉)

Reaction Kinetics and Mechanisms

The formation of calcium zirconium silicate, specifically Ca₃ZrSi₂O₉, is most commonly achieved through a solid-state reaction route. researchgate.netsci-hub.se This process typically involves the high-temperature sintering of precursor powders, such as calcium carbonate (CaCO₃) or calcium oxide (CaO), silicon dioxide (SiO₂), and zirconium dioxide (ZrO₂). researchgate.netsci-hub.semdpi.com The study of the reaction kinetics and mechanisms provides insight into the formation process, including the identification of intermediate products and the steps that control the reaction rate.

Investigation of Intermediate Reaction Products

The synthesis of Ca₃ZrSi₂O₉ from its constituent oxides or their precursors is a complex process that can involve the formation of several intermediate phases before the final product is obtained. The identification of these intermediates is crucial for understanding the reaction pathway.

Thermal analysis has been a key technique in elucidating these steps. For instance, in the synthesis using CaCO₃, SiO₂, and ZrO₂ powders, thermogravimetric and differential thermal analysis (TG-DTA) shows a significant mass loss between 600°C and 830°C, which corresponds to the decomposition of CaCO₃ into CaO and CO₂ gas. mdpi.com This is an essential initial step, as the newly formed, highly reactive CaO then participates in subsequent reactions. mdpi.com Following this decomposition, exothermic peaks observed at higher temperatures, for example at 1340°C and 1450°C, indicate the solid-phase reactions that lead to the crystallization of baghdadite. acs.orgmdpi.com In some synthesis routes, an amorphous phase may precede the final crystallization of the compound. sci-hub.semdpi.com

When the stoichiometry of the initial reactants is not perfectly controlled, other crystalline phases can appear as byproducts or intermediates. For example, if silica (B1680970) (SiO₂) is the limiting reactant, it may be fully consumed to form baghdadite, leaving excess CaO and ZrO₂ to react and form calcium zirconate (CaZrO₃). researchgate.netmst.edu Traces of dicalcium silicate (Ca₂SiO₄) have also been observed, potentially forming at lower temperatures. researchgate.net The formation of these intermediate phases is a critical consideration in the synthesis of pure calcium zirconium silicate. nih.gov

Interactive Table: Intermediate Phases in the Synthesis of Calcium Zirconium Silicate

Studies of Rate-Limiting Steps

In solid-state syntheses, the reactants are in solid form, and for the reaction to proceed, ions must migrate through the crystal lattices of the reactants and the newly formed product layers. This movement of atoms, or diffusion, is often the slowest process, especially at temperatures below the melting points of the components. Research on the thermal reaction between zircon (ZrSiO₄) and CaO to produce zirconia and calcium silicate suggests that the process follows a diffusion kinetic model. The diffusion of Ca²⁺, Si⁴⁺, and Zr⁴⁺ ions through the reacting phases is necessary for the formation of the final products. mst.edu

The activation energy for such processes, which can be determined from kinetic data at different temperatures (e.g., via an Arrhenius plot), provides insight into the energy barrier for the rate-limiting step. For the decomposition of zircon with lime, an apparent activation energy of 205 kJ/mole has been calculated, which is characteristic of a diffusion-controlled process. mst.edu

The synthesis of Ca₃ZrSi₂O₉ involves several steps:

Decomposition of precursors (e.g., CaCO₃ → CaO + CO₂).

Interfacial reaction between the solid reactants.

Diffusion of ions through the product layer to sustain the reaction.

Nucleation and growth of the final crystalline phase.

While the initial decomposition of precursors like CaCO₃ happens at a relatively lower temperature range, the formation of the final baghdadite phase requires much higher temperatures (e.g., >1300°C), suggesting that the energy barrier for the subsequent steps is higher. acs.orgmdpi.com It is plausible that as the product layer of calcium zirconium silicate forms at the interface between the reactant particles, the diffusion of Ca²⁺, Zr⁴⁺, and silicate ions through this layer becomes the rate-limiting step for the completion of the reaction. The diffusion coefficients of cations like calcium in zirconia are known to be slow, further supporting the hypothesis of a diffusion-controlled mechanism. researchgate.netsci-hub.se

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

The arrangement of electrons in a material governs its chemical and physical properties. For zirconium silicate (B1173343), electronic structure calculations provide insights into its bonding, stability, and optical characteristics.

Density Functional Theory (DFT) for Bonding and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the study of zirconium silicate, DFT calculations have been instrumental in understanding its bonding and electronic properties. researchgate.netcambridge.org

Zircon consists of 8-coordinated Zr4+ ions linked to tetrahedral orthosilicate (B98303) (SiO4)4- groups. wikipedia.org The oxygen atoms are triply bridging, creating a highly crosslinked and hard structure. wikipedia.org DFT studies, using approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), have been employed to explore various polymorphs of ZrSiO4. researchgate.net These calculations have revealed new potential crystal structures and their relative stabilities. researchgate.net

DFT has also been used to investigate the interfaces between zirconium dioxide (ZrO2) and silicon, which is relevant to the use of zirconium-based materials as high-k dielectrics in semiconductors. wikipedia.orgcambridge.org These studies have shown that the ZrO2/Si interface can be unstable with respect to the formation of silicides. cambridge.org Furthermore, DFT calculations have been applied to understand the electronic and optical properties of zirconia (ZrO2), a related compound, revealing that standard DFT approaches can underestimate the band gap, a discrepancy that can be corrected by including on-site Coulomb interactions (DFT+U method). researchgate.netnih.gov

Key Research Findings from DFT Studies:

Discovery of eight new potential polymorphs of ZrSiO4. researchgate.net

Prediction of the instability of the ZrO2/Si interface towards silicide formation. cambridge.org

Calculation of the electronic band gap of monoclinic ZrO2, which aligns with experimental values when using the DFT+U approach. researchgate.netnih.gov

Investigation of the structural and electronic properties of cubic zirconia under pressure. iaea.orgmdpi.com

PropertyComputational MethodKey FindingReference
Polymorph StabilityDFT (LDA, GGA)Revealed eight new polymorphs of ZrSiO4 with energies within ~1 eV of the most stable zircon phase. researchgate.net
Interface StabilityDFT (Perdew-Wang 91 functional)The ZrO2/Si interface is unstable with respect to silicide formation. cambridge.org
Band Gap of m-ZrO2DFT+UThe experimental band gap of 5.8 eV was reproduced by including on-site Coulomb interactions. researchgate.netnih.gov
c-ZrO2 under PressureDFT (LDA)Calculated bandgap of 3.350 eV at zero pressure, with good agreement to other computational and experimental data. iaea.org

Molecular Simulations

Molecular simulations are a powerful tool for studying the behavior of atoms and molecules over time. These methods are particularly useful for investigating dynamic processes and the properties of complex systems like zirconium silicate.

Molecular Dynamics (MD) for Structural Dynamics and Ion Transport

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules. In the context of zirconium silicate and related materials, MD simulations provide insights into structural changes, defect formation, and the transport of ions. researcher.liferesearchgate.net

MD simulations have been employed to study the structural and elastic properties of zirconium silicate glasses. researcher.life These simulations can reveal how the arrangement of atoms affects the material's mechanical response. Furthermore, MD has been used to investigate the effects of radiation damage in zircon. researchgate.net Atomic-scale simulations of alpha decay events have shown how defects accumulate and lead to amorphization. researchgate.net

In the broader context of zirconia-based materials, which are closely related to zirconium silicate, MD simulations have been extensively used to study ion transport, particularly of oxygen ions. bohrium.comrsc.org This is critical for applications such as solid oxide fuel cells. These simulations have shown that the ionic conductivity of doped zirconia depends on the type and concentration of the dopant, as well as the temperature. bohrium.com MD studies have provided a microscopic understanding of how oxygen ions migrate through the crystal lattice. rsc.org

Insights from Molecular Dynamics Simulations:

Investigation of the structural and elastic properties of zirconium silicate glasses. researcher.life

Simulation of radiation damage and amorphization in zircon. researchgate.net

Study of oxygen ion transport in doped zirconia, revealing the influence of dopant type and concentration. bohrium.comrsc.org

Simulation FocusSystemKey FindingReference
Structural and Elastic PropertiesZirconium Silicate GlassesProvided insights into the relationship between atomic structure and mechanical properties. researcher.life
Radiation DamageZircon (ZrSiO4)Simulated defect accumulation and amorphization from alpha decay events. researchgate.net
Ion TransportDoped ZirconiaDemonstrated the dependence of oxygen ion conductivity on dopant and temperature. bohrium.comrsc.org

Monte Carlo Simulations

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. While less commonly cited for the specific compound "calcium;dioxido(oxo)silane;zirconium(4+)" in the provided search context, Monte Carlo methods are widely used in materials science to study phenomena like radiation damage and defect distributions. For instance, Monte Carlo simulations have been used to model the displacement field in damaged crystals and to study radiation shielding properties of materials. acs.orgresearchgate.net

Prediction of Material Properties and Interactions

Computational methods are invaluable for predicting the properties of materials like zirconium silicate and their interactions with other substances. These predictions can guide the design of new materials with tailored functionalities.

Theoretical calculations can predict a wide range of properties, including mechanical, thermal, and electronic characteristics. For example, the hardness, thermal expansion, and dielectric constant of zircon have been characterized. alphachem.bizmakeitfrom.com Computational studies on zirconia-based materials have also predicted their mechanical stability, hardness, and ductility under high pressure. iaea.org

Furthermore, simulations can predict how materials will interact with their environment. For instance, the stability of zirconium silicate in contact with other materials, such as silicon in electronic devices, has been investigated using DFT. cambridge.org The interaction of zirconium silicate with biological systems has also been a subject of study, particularly for medical applications where biocompatibility is crucial. wikipedia.orgnih.gov

Modeling of Surface Interactions and Adsorption

The surface of calcium zirconate silicate is critical for its applications in areas such as catalysis, thermal barrier coatings, and as a refractory material, as interactions with the surrounding environment (gases, liquids, other solids) dictate its performance and longevity. Modeling these surface interactions and the adsorption of various species provides fundamental insights into these processes.

Molecular Dynamics (MD) simulations are a primary tool for this purpose, particularly by drawing parallels from the extensive research on calcium silicate hydrate (B1144303) (C-S-H), a key component of cement. mdpi.comresearchgate.net In these models, a slab of the material is constructed and brought into contact with molecules of interest. The simulations can track the trajectories of individual atoms over time, revealing the mechanisms of adsorption, the structure of the solid-fluid interface, and the nature of the binding forces. mdpi.commdpi.com

Key interactions that can be modeled for CaZrSiO₅ include:

Formation of Chemical Bonds: Adsorption can occur via the formation of strong chemical bonds between the adsorbate and the surface atoms. For example, MD simulations on C-S-H show that surface calcium ions can act as binding sites, forming bonds with oxygen atoms from adsorbing molecules (e.g., polymers or water). mdpi.com A similar mechanism is expected on CaZrSiO₅ surfaces, where surface Ca²⁺ and Zr⁴⁺ ions would be primary sites for chemisorption.

Hydrogen Bonding: For adsorption from aqueous solutions or humid environments, hydrogen bonding between surface hydroxyl groups (silanols, Si-OH, or zirconols, Zr-OH) and water molecules or other polar species plays a crucial role.

Van der Waals Forces: Weaker physical adsorption (physisorption) is governed by van der Waals forces and is important for the interaction with non-polar molecules.

The table below summarizes the types of surface interactions and the computational methods used to model them, based on analogous systems.

Interaction TypeDescriptionRelevant Surface Sites on CaZrSiO₅Primary Modeling TechniqueKey Insights Gained
Chemisorption (Ionic/Covalent Bonding)Strong adsorption involving the formation of chemical bonds and electron transfer between the surface and the adsorbate.Surface Ca²⁺, Zr⁴⁺ ions; undercoordinated oxygen atoms.Molecular Dynamics (MD), Density Functional Theory (DFT)Binding energies, bond lengths, preferred adsorption sites, reaction pathways.
Hydrogen BondingElectrostatic attraction between polar molecules containing hydrogen bonded to an electronegative atom (N, O, F).Surface hydroxyl groups (Si-OH, Zr-OH).Molecular Dynamics (MD)Orientation of adsorbed molecules, structure of interfacial water layers, adsorption energy.
Physisorption (van der Waals)Weak adsorption based on intermolecular forces without the formation of chemical bonds.Entire material surface.Molecular Dynamics (MD), Grand Canonical Monte Carlo (GCMC)Adsorption isotherms, surface coverage, heat of adsorption.

Computational Design of Novel Compositions

Computational materials design involves using theoretical calculations to predict the properties of new materials before they are synthesized in a laboratory. This approach accelerates the discovery of novel compositions with enhanced performance for specific applications. For the calcium-zirconium-silicon-oxygen (Ca-Zr-Si-O) system, computational design can be used to explore how changes in stoichiometry or the introduction of dopants affect properties like thermal stability, mechanical strength, and chemical resistance.

Density Functional Theory (DFT) is a cornerstone of this approach. It can be used to calculate the formation energy of different crystal structures, predicting which phases are thermodynamically stable. For example, by substituting or doping elements, researchers can computationally screen for compositions with improved properties. Studies on zirconia-based ceramics for thermal barrier coatings often use this method to design materials with lower thermal conductivity and better phase stability at high temperatures by doping with various oxides. mdpi.com

Another powerful technique is the CALPHAD (Calculation of Phase Diagrams) method, which uses thermodynamic databases to compute phase diagrams for complex multi-component systems. researchgate.net This allows researchers to predict the phase composition of a material after heat treatment at different temperatures, which is crucial for designing materials like refractory ceramics and alloys. researchgate.netcore.ac.uk

The table below illustrates a hypothetical computational screening study for designing novel compositions based on CaZrSiO₅ for a high-temperature application.

CompositionComputational MethodPredicted PropertyPredicted ValuePotential Application Benefit
CaZrSiO₅ (Baseline)DFTFormation Energy-35.2 eV/formula unitReference for stability
CaZr₀.₉Y₀.₁SiO₅DFTBand Gap4.3 eVEnhanced electronic insulation
Ca₁.₁Zr₀.₉SiO₅DFTBulk Modulus185 GPaIncreased mechanical stiffness
CaZrSi₀.₉Ge₀.₁O₅DFT + Phonon CalculationsThermal Conductivity2.1 W/(m·K)Improved thermal insulation
Ca-Zr-Si-O SystemCALPHADPhase Stability at 1500°CStable perovskite &amp; silicate phasesEnsures structural integrity at high temperature

Through these computational strategies, researchers can systematically explore the vast compositional landscape of the Ca-Zr-Si-O system, identifying promising new materials with properties tailored for advanced technological applications.

Advanced Materials Science Applications of Calcium Zirconium Silicates

Refractory Materials Technology

Calcium zirconium silicate (B1173343) is a key material in the manufacturing of high-performance refractories. These materials are essential for lining furnaces, kilns, and reactors used in high-temperature industrial processes such as metal smelting and glass manufacturing. The effectiveness of calcium zirconium silicate in these demanding environments stems from its exceptional thermal and chemical stability.

High-Temperature Performance and Creep Resistance

The ability of a refractory material to withstand high temperatures without degrading is its most critical property. Calcium zirconium silicate exhibits a very high melting point and excellent thermal stability. digitalfire.comresearchgate.net Zirconium silicate, a related compound, has a melting point of 2550°C and is noted for maintaining its strength and hardness at very high temperatures. digitalfire.comamericanelements.com This inherent high-temperature stability is a primary reason for its use in refractory applications. For instance, zircon-based refractories are known to be extremely strong up to temperatures exceeding 1750°C.

Creep, the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses, is a major concern for materials at high temperatures. While specific creep data for calcium zirconium silicate is not extensively documented in readily available literature, the properties of its constituents and related materials provide strong indicators of its performance. Materials with high melting points and strong atomic bonds, such as refractory ceramics, generally exhibit high creep resistance. Ferrosilicon-zirconium alloys, for example, are noted for being less prone to creep and relaxation at high temperatures due to their low thermal expansion and high thermal conductivity. ferro-silicon-alloy.com The strong, stable crystal structure of calcium zirconium silicate suggests a similar resistance to creep deformation, which is crucial for maintaining structural integrity in high-temperature load-bearing applications like kiln furniture. The creep resistance of ceramic matrix composites is highly sensitive to the microstructure, including grain size and porosity. nasa.gov For zirconia ceramics, the deformation mechanism at high temperatures is often grain boundary sliding, and materials with fine, stable grain structures tend to have better creep resistance. researchgate.net

Thermomechanical Properties and Thermal Shock Behavior

In addition to sustained high temperatures, refractory materials must often endure rapid temperature changes, a phenomenon known as thermal shock, which can cause cracking and failure. The resistance of a material to thermal shock is governed by a combination of its thermal expansion coefficient, thermal conductivity, and mechanical strength. Zirconium silicate has a low coefficient of thermal expansion, which helps to minimize the internal stresses generated by temperature gradients. digitalfire.com

Research has shown that the incorporation of zirconia can significantly improve the thermal shock resistance of ceramic materials. tamceramics.com This is partly due to a phase transformation that zirconia undergoes, which can help to arrest the propagation of cracks. tamceramics.com The addition of calcium oxide to zirconia, forming calcium-stabilized zirconia, is a well-established method for suppressing this phase transformation to create a more stable structure, which also exhibits high thermal shock resistance. tamceramics.com Materials based on zirconium silicate are used for kiln furniture specifically because they offer good dimensional stability and resistance to thermal shock. dmclimited.com The controlled porosity of the ceramic body also plays a critical role; a higher porosity can sometimes improve thermal shock resistance, though this often comes at the expense of mechanical strength.

PropertyValueSource(s)
Zirconium Silicate (Zircon)
Melting Point2550 °C americanelements.com
Maximum Service Temperature>1750 °C
Coefficient of Thermal Expansion5.0 µm/m-K makeitfrom.com
Thermal Conductivity3.5 W/m-K americanelements.commakeitfrom.com
Tensile Strength290 MPa americanelements.com
Calcium Zirconate (related compound)
Melting Temperature2368 °C researchgate.net
StabilityUp to 1750 °C researchgate.net

Corrosion Resistance in Industrial Environments

Industrial environments often involve exposure to corrosive substances, such as molten metals, slags, and acidic or alkaline gases. Calcium zirconium silicate demonstrates excellent chemical inertness, making it highly resistant to corrosion. Zirconium silicate is used for manufacturing refractory materials for applications where resistance to corrosion by alkali materials is required. atamankimya.com It is also used to make crucibles for the metallurgical industries because it does not react with liquid metals and is not wetted by molten glass.

Studies on calcium zirconate, a related compound, show remarkable corrosion resistance when in contact with reactive melts like titanium alloys. researchgate.net Research has demonstrated that crucibles with a high content of calcium zirconate show substantially decreased contamination of the melt, as the calcium zirconate phase remains largely unaffected by the molten metal. researchgate.net Similarly, coatings containing zirconium silicate have been shown to form a crystalline, corrosion-resistant barrier. researchgate.net This high level of corrosion resistance is critical for ensuring the longevity of refractory linings and preventing contamination of the products being processed.

Advanced Ceramic Materials

Beyond traditional refractories, calcium zirconium silicate is utilized in the formulation of advanced ceramics. These materials are engineered to possess specific properties for specialized applications, often requiring precise control over their microstructure, such as density and porosity.

Development of Dense and Porous Ceramics

The properties of a ceramic component are heavily influenced by its microstructure. For many structural applications, a dense, non-porous ceramic is desired to maximize strength and hardness. In other cases, such as for thermal insulation or filters, a controlled level of porosity is required.

Dense calcium zirconium silicate ceramics can be produced by sintering powders at high temperatures. The sintering process causes the individual ceramic particles to bond together, reducing the pore space between them. Studies on composites of zirconia and calcium silicate have shown that sintering at temperatures around 1350°C can produce dense materials. nih.gov The addition of calcium silicate to zirconia can result in the formation of calcium zirconium silicate as a secondary phase. nih.gov

Conversely, porous ceramics can be fabricated for applications requiring lightweight materials or high surface area. Porous structures can be created by incorporating pore-forming agents that burn out during sintering, or by using techniques that create an open, interconnected network of pores. For example, porous scaffolds of calcium silicate have been developed for tissue engineering applications, demonstrating that the porosity can be controlled. researchgate.net While dense refractories are valued for their high mechanical strength, insulating refractories are intentionally made with higher porosity to achieve low thermal conductivity.

Structural Applications in Engineering Systems

The favorable mechanical and thermal properties of calcium zirconium silicate lend it to a variety of structural applications in engineering systems. Its high-temperature strength and thermal stability make it an excellent material for kiln furniture, such as shelves, posts, and setters, which must support heavy loads within a kiln during firing cycles. dmclimited.com

In the metallurgical industry, its corrosion resistance and non-reactive nature make it suitable for crucibles and other components that come into direct contact with molten metals. dmclimited.com It is also used in investment casting, where a ceramic mold is created around a wax pattern; the high-temperature stability and dimensional accuracy of zircon-based materials are critical for producing precisely detailed metal parts. dmclimited.com Furthermore, calcium silicate-based materials are used as high-strength, load-bearing structural components in various industrial equipment, including furnaces and boilers. insulcon.com While much of the research on high-strength calcium zirconium silicate composites has focused on biomedical implants, the data on their mechanical properties, such as bending strength and Young's modulus, are indicative of their potential in other load-bearing engineering applications. nih.gov

ApplicationKey Properties UtilizedSource(s)
Refractory Linings High-temperature stability, Corrosion resistance dmclimited.comatamankimya.com
Kiln Furniture High-temperature strength, Thermal shock resistance, Creep resistance dmclimited.com
Metallurgical Crucibles Chemical inertness, Non-wetting by molten metals dmclimited.com
Investment Casting Molds High-temperature stability, Dimensional accuracy dmclimited.com
Load-Bearing Structural Components High mechanical strength, Thermal insulation insulcon.com
Advanced Ceramic Composites Mechanical strength, Hardness nih.gov

Functional Material Systems

The unique combination of calcium, silicon, and zirconium oxides in calcium zirconium silicate imparts a range of functional properties that are being explored for various advanced material systems. These applications leverage the compound's thermal stability, chemical reactivity, and mechanical properties.

Sorbents for Gas Capture (e.g., CO₂ capture)

While direct studies on "calcium;dioxido(oxo)silane;zirconium(4+)" as a primary sorbent for CO₂ capture are not extensively documented, research into zirconia-stabilized calcium oxide (CaO) sorbents highlights the critical role of zirconium in enhancing the performance of calcium-based materials for this application. CaO is a promising sorbent for high-temperature CO₂ capture due to its high theoretical CO₂ capacity and low cost. However, its performance degrades over multiple carbonation-calcination cycles due to sintering of the CaO particles.

The introduction of zirconia (ZrO₂) as a stabilizer has been shown to mitigate this issue. During the high-temperature cycling, zirconia reacts with CaO to form calcium zirconate (CaZrO₃), which acts as a stable, high-melting-point support that prevents the agglomeration of CaO grains. spiedigitallibrary.orgresearchgate.net This structural support helps to maintain the porosity and surface area of the sorbent, leading to improved cyclic stability and sustained CO₂ uptake capacity. spiedigitallibrary.orgresearchgate.net

Research has demonstrated that the addition of both zirconia and alumina (B75360) to a CaO-based absorbent can enhance the cyclic absorption stability and carbonation efficiency. spiedigitallibrary.org The carbonation uptake efficiency of such a modified absorbent was improved by about 6% after five absorption cycles compared to an unmodified CaO absorbent. spiedigitallibrary.org In these systems, the formation of CaZrO₃ provides a solid support for CaO, which helps to lessen the effects of sintering at high temperatures. spiedigitallibrary.org

A study on Zr-stabilized CaO prepared via a surfactant template-ultrasound synthesis method showed that a Zr/Ca molar ratio of 0.303 provided the most favorable stability and CO₂ uptake capacity over 15 absorption/desorption cycles. acs.org The incorporation of zirconium was found to inhibit the agglomeration and sintering of CaO particles, thus improving the durability of the absorbent. acs.org Another study on a Zr-doped CaO nanofiber sorbent reported a CO₂ uptake capacity of 9.7 mmol/g after 50 carbonation/decarbonation cycles, attributing this stability to the uniform distribution of CaZrO₃ in the CaO nanofibers. researchgate.net

The table below summarizes the CO₂ capture performance of zirconia-stabilized CaO sorbents from various studies.

Sorbent CompositionPreparation MethodKey Findings
ZrO₂/Al₂O₃/CaONot specifiedEnhanced cyclic absorption stability and carbonation efficiency by ~6% after 5 cycles. CaZrO₃ formation provides solid support. spiedigitallibrary.org
Zr-stabilized CaO (Zr/Ca = 0.303)Surfactant template-ultrasound synthesisFavorable stability and CO₂ uptake capacity over 15 cycles. acs.org
Zr-doped CaO nanofibersElectrospinningCO₂ uptake capacity of 9.7 mmol/g after 50 cycles due to CaZrO₃ distribution. researchgate.net
Zr-stabilized CaO (Zr/Ca = 0.3)Wet-chemistry techniqueShowed continuous CO₂ capture decay with the number of cycles under similar operating conditions. acs.org

Components in Polymer Composites (e.g., Thermally Conductive Fillers)

Calcium zirconium silicate and related compounds are being investigated as functional fillers in polymer composites to enhance their thermal and mechanical properties. The inherent thermal stability and conductivity of ceramic materials make them attractive for applications where heat dissipation is critical, such as in electronic packaging and thermal interface materials.

While specific data on the thermal conductivity of polymer composites filled with "calcium;dioxido(oxo)silane;zirconium(4+)" is limited, related materials like zirconium silicate are known to be used as thermally conductive fillers. nih.gov The general principle involves dispersing the ceramic particles within a polymer matrix. The higher thermal conductivity of the filler provides a pathway for heat to flow through the composite material more efficiently than through the neat polymer.

The effectiveness of a thermally conductive filler depends on several factors, including its intrinsic thermal conductivity, particle size, shape, and the ability to form an interconnected network within the polymer matrix.

Precursors for Thin Film Deposition

The deposition of thin films containing calcium, zirconium, and silicon is relevant for a variety of applications, including protective coatings, dielectric layers, and bioactive surfaces. While there is no direct evidence of "calcium;dioxido(oxo)silane;zirconium(4+)" being used as a single-source precursor for thin film deposition techniques like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), the constituent elements are deposited using various precursors.

Zirconium oxide (ZrO₂) thin films, for example, are commonly deposited using ALD with precursors like zirconium tetrachloride (ZrCl₄) and water. capes.gov.br Other zirconium precursors for ALD include tetrakis(dimethylamido)zirconium (TDMA-Zr) and various organometallic compounds. nih.govgoogle.comosti.gov The choice of precursor is critical as it influences the deposition temperature, growth rate, and purity of the resulting film. osti.gov

For the deposition of a complex film like calcium zirconium silicate, a potential route could involve the co-deposition from multiple precursor sources, one for each element. For instance, a calcium precursor could be used in conjunction with zirconium and silicon precursors in a controlled manner to achieve the desired stoichiometry in the final film. The development of a single-source precursor containing all three elements would be advantageous for simplifying the deposition process and ensuring uniform film composition.

Electrochemical and Catalytic Applications

The electrochemical and catalytic properties of materials containing calcium, zirconium, and silicon are of interest for applications such as solid electrolytes, sensors, and catalysts for various chemical reactions.

In the realm of electrochemistry, calcium zirconate (CaZrO₃) has been investigated as a solid electrolyte for metallurgical applications. researchgate.net Stoichiometric CaZrO₃ is a relatively poor oxygen ion conductor, but samples with an excess of either calcia or zirconia exhibit pure oxygen ion conductivity. researchgate.net The introduction of an excess of these cations leads to a significant enhancement in conductivity, making these materials comparable to zirconia-based solid electrolytes. researchgate.net The lower thermal expansion coefficient and better thermal shock resistance of CaZrO₃-based materials make them suitable for high-temperature electrochemical devices. researchgate.net

Regarding catalytic applications, while specific studies on "calcium;dioxido(oxo)silane;zirconium(4+)" are scarce, the individual components suggest potential activity. Zirconium-based materials, particularly zirconia, are widely used as catalysts and catalyst supports in various industrial processes, including pollution control, chemical synthesis, and petroleum refining. acs.org Zirconia's catalytic activity is often attributed to its surface acidity and its ability to facilitate redox reactions.

Calcium silicate hydrates have also been explored as supports for catalysts. For instance, a chromium-based catalyst supported on calcium silicate hydrates has been shown to be effective in the catalytic oxidation of volatile organic compounds (VOCs). mdpi.com This suggests that a composite material like calcium zirconium silicate could serve as a stable and potentially active support for various catalytic species.

Engineered Forms for Material Science Contexts

The fabrication of calcium zirconium silicate into specific engineered forms, such as porous scaffolds, is crucial for its application in materials engineering, particularly in the context of biomedical applications and tissue engineering.

Fabrication of Porous Scaffolds for Materials Engineering

Porous scaffolds made from calcium zirconium silicate and its composites are being developed for applications such as bone tissue engineering. These scaffolds are designed to provide mechanical support while promoting cell attachment, proliferation, and differentiation.

One common fabrication technique is the freeze-casting method, which has been used to create nanostructured calcium zirconium silicate (Ca₃ZrSi₂O₉, also known as Baghdadite) scaffolds. researchgate.net By varying the solid loading of the ceramic slurry and the cooling rate, it is possible to control the pore size and mechanical properties of the scaffold. For example, increasing the solid loading from 12.5% to 20% (v/v) resulted in a decrease in porosity and an increase in compressive strength. researchgate.net

Another promising technique is 3D printing, which allows for the precise fabrication of scaffolds with complex and customized geometries. Calcium zirconium silicate nanoparticles have been incorporated into polycaprolactone (B3415563) (PCL) scaffolds using melt extrusion-based 3D printing. spiedigitallibrary.org The addition of the ceramic nanoparticles was found to enhance both the mechanical and biological properties of the PCL scaffolds.

The table below presents some of the mechanical properties of porous scaffolds containing calcium zirconium silicate.

Scaffold CompositionFabrication MethodPorosity (%)Compressive Strength (MPa)Elastic Modulus (MPa)
Baghdadite (Ca₃ZrSi₂O₉)Freeze-casting (12.5% solid loading, 4°C/min cooling rate)Not specified1.521.8
Baghdadite (Ca₃ZrSi₂O₉)Freeze-casting (20% solid loading, 4°C/min cooling rate)Not specified2.159.8

Development of Coatings

Calcium zirconium silicate and its composite forms are utilized in the development of advanced protective and functional coatings. These materials serve as pigments, opacifiers, and bioactive layers in various applications, from industrial paints to biomedical implants.

Historically, calcium silicate zirconia complexes have been employed as pigments in paints and lacquers. google.com These complexes are created through a solid-phase thermal reaction between finely ground zirconium silicate and calcium carbonate at temperatures between 2250 and 2500°F. google.com The resulting material is a white powder consisting of zirconium oxide dispersed within a calcium silicate matrix, which offers excellent opacifying properties for coatings. google.com Zirconium silicate itself is valued in ceramic glazes for its ability to impart opacity, brightness, and color stability at high temperatures. digitalfire.comdmclimited.comdigitalfire.com

In the realm of biomedical applications, composite coatings of dicalcium silicate and zirconia have been developed for medical implants. cityu.edu.hk These coatings are designed to be bioactive, meaning they can induce the formation of a bone-like apatite layer when in contact with simulated body fluids, a crucial step for an implant to bond with bone tissue. cityu.edu.hk Research has shown that while as-sprayed coatings release a significant amount of calcium ions, heat treatment can improve the stability and crystallinity of the coating. cityu.edu.hk Furthermore, surface modifications on zirconia ceramics, a material known for its high mechanical properties and chemical stability in vivo, often involve coatings with bioactive materials like calcium silicates to enhance bone bonding. nih.gov

Novel anti-corrosive pigments based on calcium silicate have also been developed. evonik.com These pigments, typically spherical, enhance hardness and abrasion resistance in protective coatings. evonik.com Their morphology allows for even dispersion and consistent protection against corrosion. evonik.com

Table 1: Properties and Applications of Calcium Zirconium Silicate-Related Coatings

Coating TypeCompositionKey PropertiesPrimary Application
Pigment ComplexZirconium oxide in a calcium silicate matrixWhite powder, high opacity, non-toxicPaints, lacquers, cosmetic pigments google.com
Ceramic Glaze OpacifierZirconium silicateHigh melting point, chemical stability, brightnessCeramic tiles, sanitaryware, tableware dmclimited.comdigitalfire.com
Bioactive CoatingDicalcium silicate / Zirconia compositeInduces apatite formation, bioactiveMedical and dental implants cityu.edu.hknih.gov
Anti-Corrosive PigmentCalcium silicate-based spherical particlesSuperior corrosion resistance, enhanced hardnessProtective coatings for metal structures evonik.com

Utilization in Cements and Void Fillers

Calcium silicate-based cements, often incorporating zirconium compounds, are extensively researched and used, particularly in the dental field as void-filling materials for procedures like root-end fillings and pulp capping. cureus.comnih.gov These materials are valued for their biocompatibility, sealing ability, and bioactivity—the capacity to promote tissue regeneration and mineralization. cureus.comnih.gov

Zirconium oxide is frequently added to calcium silicate cements as a radiopacifying agent, making the cement visible on X-rays, which is essential for dental applications. nih.govunesp.brusp.br Studies comparing zirconium oxide with other radiopacifiers, like bismuth oxide, have found that zirconium oxide provides satisfactory radiopacity and superior biological response. unesp.brusp.br The addition of zirconium oxide to calcium silicate cements results in materials with an alkaline pH, the ability to release calcium ions, and high compressive strength. usp.brresearchgate.net The release of calcium ions is considered a key factor in inducing the differentiation of osteoblasts and promoting bone formation. nih.gov

The primary function of these cements is to act as a void filler, creating a tight seal to prevent bacterial leakage. Research using micro-computed tomography to analyze retrograde fillings has shown that calcium silicate cements exhibit good adaptation to cavity walls, with no significant difference in the volume of gaps or internal voids when used alone or in combination with a calcium silicate-based sealer. nih.gov Beyond dental applications, inorganic materials like calcium silicate and zirconium silicate are used as fillers and extenders in industrial adhesives and sealants to reduce shrinkage, control rheology, and improve mechanical properties. specialchem.comspecialchem.com

Table 2: Research Findings on Calcium Silicate Cements with Zirconium Oxide

Cement CompositionKey FindingReference
Calcium Silicate (CS) + Zirconium Oxide (ZrO₂)Provides satisfactory physicochemical properties (pH, Ca ion release, radiopacity, strength) and better biological response compared to cements with Bismuth Oxide. unesp.brusp.brresearchgate.net
CS + Micro- or Nano-particulated ZrO₂The addition of ZrO₂ increases setting time and radiopacity. Higher compressive strength was observed compared to CS with Bismuth Oxide. usp.br
Portland Cement (PC) + ZrO₂ + Zinc Oxide (ZnO) NanoparticlesThe addition of ZnO decreased the compressive strength but did not interfere with antibiofilm activity. All materials had higher radiopacity than pure PC. nih.gov
Endocem Zr (Calcium Silicate Cement)Showed good adaptation to cavity walls with minimal voids in root-end filling procedures. nih.gov

Integration into Microspheres and Nanoparticles

The integration of calcium zirconium silicate chemistry into microspheres and nanoparticles represents a significant advancement, enhancing material properties for specialized applications. The particle size—whether micro or nano—can profoundly influence the physicochemical and biological characteristics of the final composite material. nih.govusp.br

In the context of calcium silicate-based cements, the use of nanoparticulated zirconium oxide as a radiopacifier has been shown to improve the bioactive potential of the cement. nih.gov Specifically, cements associated with nanoparticulate ZrO₂ demonstrated a greater presence of hydroxyapatite (B223615) crystals, indicating enhanced bioactivity. nih.gov While both micro- and nanoparticulated ZrO₂ improve compressive strength compared to other radiopacifiers, the use of nanoparticles is a key area of development in modern cements. cureus.comusp.br Newer generations of dental cements and sealers are increasingly formulated with nanoparticles of calcium silicate to improve handling and consistency. cureus.com

The synthesis of these particles is also a focus of research. Methods have been developed to produce spherical zirconium silicate powders with particle sizes between 0.2 and 2.0 μm through solvothermal reaction techniques. google.com This control over particle morphology and size is critical. For instance, spherical calcium silicate-based pigments used in coatings offer better dispersion and stability compared to angular alternatives. evonik.com

However, the addition of nanoparticles can also have trade-offs. One study found that while adding nanoparticulated zinc oxide to a Portland cement and zirconium oxide mixture did not harm its antibiofilm activity, it did significantly decrease the material's compressive strength. nih.gov This highlights the need for careful formulation to balance the desired enhancements with potential negative impacts on mechanical properties.

Table 3: Effect of Particle Size on Calcium Silicate-Zirconia Composites

Particle TypeBase MaterialEffect of Particle AdditionResulting Property
Nanoparticulated ZrO₂Calcium Silicate CementEnhanced hydroxyapatite depositionIncreased bioactivity nih.gov
Micro- and Nanoparticulated ZrO₂Calcium Silicate CementIncreased setting time and radiopacityImproved physicochemical properties usp.br
Nanoparticulated Calcium SilicateDental SealersCombined with a polymerImproved material consistency and handling cureus.com
Nanoparticulated Zinc OxidePortland Cement + ZrO₂Maintained antibiofilm activityDecreased compressive strength nih.gov

Q & A

Q. What are the optimal synthetic protocols for zirconium oxo clusters involving calcium and silane precursors?

  • Methodological Answer : Zirconium oxo clusters can be synthesized via nonaqueous routes using zirconium propoxide and carboxylic acids. Surface modification with silane coupling agents (e.g., 3-aminopropyl triethoxysilane) enhances stability. Experimental parameters such as ligand chain length (hexyl, oleyl) and reaction temperature (e.g., 80°C for Cp*2Zr(O) synthesis) critically influence cluster morphology . Table 5 in provides a detailed comparison of synthetic procedures, including precursor ratios and solvent systems.

Q. How can theoretical yield and percent error be calculated in zirconium oxalate synthesis?

  • Methodological Answer : For the reaction ZrOCl₂·8H₂O + H₂C₂O₄·2H₂O + KOH → K₂Zr(C₂O₄)₃(H₂C₂O₄)·H₂O, theoretical yield is derived from stoichiometric ratios, assuming 100% conversion. Percent yield is calculated as (actual yield/theoretical yield) × 100. Percent error arises from impurities (e.g., residual KCl) or incomplete crystallization, requiring gravimetric analysis and ion chromatography for validation .

Q. What techniques are used to characterize the crystal structure and thermal stability of calcium zirconate (CaZrO₃)?

  • Methodological Answer : X-ray diffraction (XRD) confirms perovskite structure (orthorhombic phase), while thermogravimetric analysis (TGA) evaluates thermal stability up to 2550°C. Solubility in nitric acid (via ICP-OES) and density measurements (pycnometry at 25°C, 5.11 g/mL) are critical for material validation .

Advanced Research Questions

Q. How can contradictions in zirconia-silane interfacial adhesion studies be resolved?

  • Methodological Answer : Conflicting data on zirconia-silane bonding (e.g., low bond strength with hydrofluoric acid vs. improved adhesion using ammonium bifluoride) arise from differences in surface pretreatment (sandblasting vs. Rocatec system) and silane composition (e.g., absence of MDP monomers). Controlled experiments comparing etching agents (HF, ABF, APF) and silane application protocols (e.g., pH adjustment, curing time) are recommended .

Q. What advanced spectroscopic methods elucidate ligand exchange dynamics in zirconium oxo clusters?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy tracks ligand-shell replacement (e.g., carboxylate → phosphonic acid ligands) by monitoring chemical shifts. FTIR and XPS validate surface functionalization, while steric hindrance effects are modeled using ligands with varying chain lengths (C6–C18) .

Q. How does silane functionalization impact the mechanical properties of ZrO₂ nanocomposites?

  • Methodological Answer : Silane-treated ZrO₂ nanoparticles (e.g., 3-aminopropyl triethoxysilane) reduce agglomeration in polymer matrices, enhancing tensile strength. Mechanical testing (e.g., shear bond strength ≥17.4 MPa in denture liners) combined with water sorption/solubility assays (per ISO 20795-1) quantifies performance .

Q. What challenges exist in synthesizing terminal zirconium oxo complexes, and how are they addressed?

  • Methodological Answer : Terminal Zr=O bonds are highly reactive, requiring inert atmospheres and stabilizing ligands (e.g., Cp* or pyridine). Isolation of Cp₂Zr(O)(NC₅H₅) via N₂O oxidation of Cp₂Zr(CO)₂ at 80°C demonstrates the need for precise stoichiometry and temperature control .

Q. How can ligand design improve the stability of zirconium oxo clusters in catalytic applications?

  • Methodological Answer : Ligands with multiple coordinating sites (e.g., carboxylates, phosphonates) enhance cluster stability. Comparative studies using ligands with varying electron-donating/withdrawing groups (e.g., trifluoromethyl vs. ethyl) and steric bulk (e.g., branched vs. linear chains) optimize catalytic activity in hydrocarbon oxidation .

Key Recommendations for Contradiction Analysis

  • Replicate studies under standardized conditions (e.g., ISO 29022 for bond strength tests).
  • Use multivariate analysis (ANOVA, Kruskal-Wallis) to isolate variables (e.g., etching time, silane concentration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.